molecular formula C6H7NO2 B2751684 1-Cyano-2-methylcyclopropane-1-carboxylic acid CAS No. 1564949-98-9

1-Cyano-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2751684
CAS No.: 1564949-98-9
M. Wt: 125.127
InChI Key: UPXVFPBFTSFMOJ-UHFFFAOYSA-N
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Description

1-Cyano-2-methylcyclopropane-1-carboxylic acid (CAS 1564949-98-9) is a versatile cyclopropane derivative of significant interest in modern organic and medicinal chemistry. Its molecular formula is C6H7NO2, and it features a strained cyclopropane ring core substituted with both a carboxylic acid (-COOH) and a nitrile (-C#N) functional group on the same carbon atom . This unique structure, which can be represented by the SMILES notation CC1CC1(C#N)C(=O)O, makes it a valuable, multifunctional building block for chemical synthesis . The compound's high-energy ring system and the presence of two synthetically manipulatable functional groups with different electronic properties contribute to its broad reactivity profile. This reagent is prominently featured in the synthesis of RAS inhibitors, a critical area in oncology drug discovery . Furthermore, cyclopropane carboxylic acid derivatives are extensively investigated for their potential in treating inflammatory and respiratory system diseases, highlighting the therapeutic relevance of this chemical scaffold . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXVFPBFTSFMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564949-98-9
Record name 1-cyano-2-methylcyclopropane-1-carboxylic acid
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Foundational & Exploratory

Biological Activity of Cyanocyclopropane Derivatives: Conformational Restraint and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Chemical Biology Target Audience: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cyclopropane rings into small molecules is a time-tested maneuver in medicinal chemistry, primarily utilized to lock molecules into their bioactive conformations, thereby reducing the entropic penalty of target binding[1]. However, when an electron-withdrawing, sterically demanding, and polar cyano (-CN) group is fused to this strained three-membered ring, the resulting cyanocyclopropane structural motif acts as a transformative bioisostere. Originally developed as rigidified transition-state analogs for renin and protease inhibitors[2], cyanocyclopropanes have recently revolutionized the field of Targeted Protein Degradation (TPD) by serving as high-affinity anchors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

In this technical guide, we will deconstruct the molecular rationale behind cyanocyclopropane bioactivity, analyze their role in modern Proteolysis Targeting Chimeras (PROTACs), and outline the self-validating experimental workflows required to evaluate their efficacy.

I. The Physicochemical & Mechanistic Rationale

When designing drug candidates, we constantly balance lipophilicity, metabolic stability, and target affinity. The cyano group within a cyanocyclopropane derivative is not merely a placeholder; it is an active participant in molecular recognition[3].

  • Conformational Restriction: The

    
     hybridized carbons of the cyclopropane ring restrict rotational freedom. By placing functional groups on adjacent carbons, we force the molecule into a rigid geometry that perfectly mimics biological transition states (e.g., peptide bonds)[2].
    
  • Metabolic Stability: Unlike linear alkyl chains that are highly susceptible to cytochrome P450-mediated oxidation, the sterically encumbered and highly strained cyclopropyl ring resists typical Phase I metabolic degradation[1].

  • Bioisosteric Polarity: The cyano group acts as a potent hydrogen-bond acceptor and an isostere for carbonyls and halogens. Because the nitrogen lone pair is strictly linear, it can project deeply into narrow hydrophobic protein pockets to capture structural water molecules[3].

II. Breakthrough Application: VHL E3 Ligase Ligands

The most critical contemporary application of the 1-cyanocyclopropane-1-carboxamide motif is its role in hijacking the VHL E3 ubiquitin ligase to execute proximity-induced targeted protein degradation[4].

The seminal chemical probe VH298 utilizes a left-hand side (LHS) cyanocyclopropane motif to achieve nanomolar affinity for the VHL complex[5].

Causality Behind the Binding Mechanics: Why does the cyanocyclopropane drastically outperform a simple tert-leucine or linear alkyl group in VHL binders? High-resolution co-crystallography of VH298 bound to the VCB (VHL-ElonginC-ElonginB) complex reveals that the cyclopropyl moiety perfectly engages a hydrophobic pocket formed by Trp88 and Tyr112. Simultaneously, the cyano nitrogen captures a critical structural water molecule (Wat450)[6]. This water molecule subsequently anchors a hydrogen bond network linking the ligand to the protein backbone at residues Asn67, Arg69, and His115[7].

PROTAC Cyanocyclopropane Cyanocyclopropane PROTAC VHL VHL E3 Ligase Complex Cyanocyclopropane->VHL LHS Pocket Binding Target Target Protein Cyanocyclopropane->Target Warhead Binding Ternary Ternary Complex Formation VHL->Ternary Target->Ternary Ub Polyubiquitination Ternary->Ub Proximity Transfer Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Diagram illustrating PROTAC-mediated targeted degradation via cyanocyclopropane VHL engagement.

III. Quantitative Structure-Activity Profile

To effectively deploy these molecules, researchers must reference validated benchmarks. The following table summarizes the pharmacological parameters of key cyanocyclopropane-bearing ligands used in VHL modulation and PROTAC design.

Compound / ProbeCore MotifBiological TargetBinding Affinity (

)
Cellular Activity / Outcome
VH298 [5]1-cyanocyclopropane-1-carboxamideVHL Inhibitor80 - 90 nMHIF-1

intracellular stabilization; EC50 ~100-200 nM.
VZ185 [8]1-cyanocyclopropane-1-carboxamideVHL-based PROTAC~100 nMFast, dual degradation of BRD7 and BRD9 in living cells.
CM11 [9]Symmetric VHL Homo-PROTACVHL Homo-Degrader~140 nMDepletes the long isoform of VHL at 1

M concentration.
IV. Self-Validating Experimental Workflows

When evaluating the biological activity of newly synthesized cyanocyclopropane derivatives, isolation of variables is paramount. A compound may fail to degrade a target because it cannot penetrate the cell, because it fails to form a ternary complex, or because it simply lacks primary affinity.

Therefore, as application scientists, we mandate a self-validating, step-wise workflow:

Workflow S1 1. FP Binding Assay Target: VHL Recombinant Out: Binding Kd S2 2. Cellular NanoBRET Target: Live Cell Kinetics Out: Target Engagement S1->S2 S3 3. Immunoblotting Target: Endogenous Protein Out: DC50 / Dmax S2->S3 S4 4. Rescue Mechanism Control: +MG132 / +VH298 Out: UPS Validation S3->S4

Caption: Sequential self-validating workflow for the biological evaluation of VHL-targeting PROTACs.

Protocol A: In Vitro Fluorescence Polarization (FP) Binding Assay

Causality Rationale: We employ FP to directly determine the thermodynamic binding affinity (


) in a cell-free system[7]. FP is superior to ELISA here because it operates homogenously in solution, eliminating artifactual dissociation caused by rigorous wash steps.
Controls:  Include the active trans-cyanocyclopropane (e.g., VH298) as a positive control, and its biologically inactive cis-diastereomer to validate stereospecific LHS binding geometry.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard assay buffer consisting of 100 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20. Note: Tween-20 is essential to prevent non-specific aggregation of the lipophilic cyanocyclopropane ligand.

  • Protein/Tracer Complexation: Pre-incubate recombinant VCB (VHL-ElonginB-ElonginC) complex (30 nM final) with a FAM-labeled HIF-1

    
     peptide tracer (10 nM final) for 15 minutes at room temperature.
    
  • Compound Addition: Dispense 10

    
    L of the VCB/tracer master mix into a 384-well black, flat-bottom microplate. Add serial dilutions (typically 12 points, ranging from 10 
    
    
    
    M to 0.1 nM) of the cyanocyclopropane derivative.
  • Equilibration: Seal and incubate the plate in the dark at room temperature for 1 hour to ensure thermodynamic equilibrium.

  • Detection: Read the fluorescence polarization on a microplate reader (e.g., PHERAstar) using 485 nm excitation and 520 nm emission filters. Calculate the

    
     by fitting the parallel/perpendicular intensity shift to a competitive one-site binding model.
    
Protocol B: Mechanistic Cellular Degradation and UPS Rescue Assay

Causality Rationale: Observing a loss of the target protein via Western blot does not inherently prove that your PROTAC worked; the compound could simply be a non-specific cytotoxin or a transcriptional repressor. We use a Rescue Assay [8] to prove that degradation is strictly dependent on both the ubiquitin-proteasome system (UPS) and VHL engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or RI-1) in 6-well plates at a density of

    
     cells/well in complete culture medium. Allow 24 hours for adherence.
    
  • Setup of Rescue Controls: 30 minutes prior to PROTAC treatment, administer the rescue agents to the designated control wells:

    • Proteasome Inhibition Rescue: Add MG132 (10

      
      M final) to block proteasomal degradation.
      
    • Ligase Competition Rescue: Add unconjugated VH298 (100

      
      M final) to saturate VHL receptors, preventing PROTAC binding.
      
  • PROTAC Treatment: Treat all wells with the cyanocyclopropane PROTAC (e.g., VZ185) at a functional concentration (e.g., 100 nM).

  • Kinetic Harvesting: Aspirate media and harvest cells via cold PBS wash and immediate lysis in RIPA buffer at critical time points (typically 2 hours, 4 hours, and 16 hours) to monitor both early-onset ubiquitination and sustained knockdown.

  • Immunoblot Analysis: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for the Protein of Interest (POI).

  • Self-Validation Check: A successful, mechanism-driven PROTAC will show a near-complete loss of the target protein at 4 hours, whereas the target protein band must reappear strongly in the wells treated with MG132 or excess VH298.

References
  • [2] 1,2,3-Trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors, Journal of Medicinal Chemistry - ACS Publications. 2

  • [1] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry, Docentes FCT NOVA.1

  • [3] Recent Advances in Asymmetric [2+1] Cycloaddition with α-Cyano Diazo Compounds, ResearchGate. 3

  • [4] Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase..., PubMed/NIH. 4

  • [8] Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185..., PMC/NIH.8

  • [6] Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase..., ACS Publications. 6

  • [5] VH-298 | CAS#2097381-85-4 | VHL inhibitor, MedKoo.5

  • [7] Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase, ChemRxiv. 7

  • [9] WO2018189554A1 - Small molecules, Google Patents.9

Sources

Comprehensive Spectroscopic Characterization of 1-Cyano-2-methylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyano-2-methylcyclopropane-1-carboxylic acid (CAS: 1564949-98-9) Molecular Formula: C₆H₇NO₂ | Monoisotopic Mass: 125.047676 Da [1]

Executive Summary: The Structural Reality of Substituted Cyclopropanes

In modern drug discovery, cyclopropane rings are frequently employed as rigidified bioisosteres for saturated alkyl chains, locking molecules into active conformations while enhancing metabolic stability. 1-Cyano-2-methylcyclopropane-1-carboxylic acid represents a highly functionalized, stereochemically dense building block. It features a hydrogen-bond donor/acceptor pair (–COOH) and a linear nitrile (–C≡N) situated on a strained, pseudo-


 cyclopropyl system.

As a Senior Application Scientist, I approach the spectroscopic elucidation of this molecule not as a simple list of peaks, but as a rigid geometric system where chemical shifts and splitting patterns are governed by strict physical causality. The inherent ring strain (


-like character of the C–C bonds) and the fixed dihedral angles dictate highly predictable deviations from standard alkane spectroscopy. This whitepaper details the definitive Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to definitively validate this structure and its isomeric purity.

Nuclear Magnetic Resonance (NMR) Profiling: Causality and Coupling

The true power of NMR in cyclopropyl systems lies in the rigid dihedral angles (


). Unlike freely rotating aliphatic chains, the cyclopropane ring is locked. Therefore, we rely on the Karplus relationship to determine stereochemical arrangements [2].
The Spin-Spin Logic (Causality)

For the three protons on the cyclopropane ring (


 at C2, and the diastereotopic pair 

at C3), the vicinal coupling constants (

) are direct reflections of their spatial orientation:
  • Cis-Coupling (

    
    ):  Protons on the same face of the ring (
    
    
    
    ) experience maximum orbital overlap, resulting in larger coupling constants (~8–10 Hz ).
  • Trans-Coupling (

    
    ):  Protons on opposite faces (
    
    
    
    ) exhibit less optimal overlap, yielding smaller coupling constants (~4–6 Hz ).
  • Geminal-Coupling (

    
    ):  The wide H–C–H bond angle (~115°) forces the geminal coupling to be unusually small and negative (-4 to -5 Hz ) [3].
    

NMR_Coupling CH3 C2-CH3 (Doublet) Ha H_a (C2) (Multiplet) CH3->Ha  ³J ~ 6.0 Hz Hb H_b (C3, trans) (dd) Ha->Hb  ³J_trans ~ 5.5 Hz Hc H_c (C3, cis) (dd) Ha->Hc  ³J_cis ~ 8.5 Hz Hb->Hc  ²J_gem ~ -4.5 Hz

Figure 1: 1H-NMR AMX spin-system coupling logic for the substituted cyclopropane ring.

Quantitative NMR Data Summaries

Table 1: Predicted ¹H NMR Data Summary (400 MHz, CDCl₃) | Proton Assignment | Chemical Shift (


, ppm) | Multiplicity | Integration | Coupling Constant (

, Hz) | Causality / Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | –COOH | 10.50 – 11.50 | Broad singlet | 1H | N/A | Highly deshielded due to acidic exchange. | | C2–H (

)
| 1.75 – 1.95 | Multiplet | 1H | N/A | Complex splitting by CH₃,

, and

. Deshielded by inductive ring effects. | | C3–H (

, cis to

)
| 1.60 – 1.75 | dd | 1H | 8.5, 4.5 | Subject to strong

coupling with

. | | C3–H (

, trans to

)
| 1.40 – 1.55 | dd | 1H | 5.5, 4.5 | Exhibits weaker

coupling to

. | | C2–CH₃ | 1.25 – 1.35 | Doublet | 3H | 6.0 | Split exclusively by the single geminal C2–H proton. |

Table 2: Predicted ¹³C NMR Data Summary (100 MHz, CDCl₃) | Carbon Environment | Chemical Shift (


, ppm) | Causality / Rationale |
| :--- | :--- | :--- |
| C=O (Acid)  | 172.0 – 176.0 | Highly deshielded carbonyl carbon. |
| –C≡N (Nitrile)  | 116.0 – 119.0 | Classic 

hybridized carbon within a nitrile group. | | C1 (Quaternary) | 24.0 – 28.0 | Deshielded relative to generic cyclopropanes by adjacent electron-withdrawing groups (EWG). | | C2 (CH) | 27.0 – 31.0 | Shifted downfield by the adjacent methyl group. | | C3 (CH₂) | 20.0 – 23.0 | Least shielded ring carbon, far from EWG inductive pull. | | C2–CH₃ | 14.0 – 17.0 | Standard unshielded methyl group. |

Infrared (IR) Spectroscopic Signatures

Infrared spectroscopy acts as an orthogonal proof of functional group integrity. The cyclopropane ring introduces a unique vibrational anomaly. To relieve ring strain, the internal C–C bonds adopt higher


-character, which forces the external C–H bonds to adopt higher 

-character (approaching

hybridization). This causes the cyclopropyl C–H stretches to vibrate at a higher frequency (>3000 cm⁻¹) than typical aliphatic alkanes [4].

Table 3: ATR-FTIR Key Vibrational Modes

Frequency Range (cm⁻¹) Intensity / Shape Functional Group Causality
3300 – 2500 Very Broad, Strong O–H stretch Extensive intermolecular hydrogen bonding of the carboxylic dimer.

| 3050 – 3100 | Weak to Medium | Cyclopropyl C–H | High


-character of strained ring carbon bonds shifts frequency above 3000. |
| 2960 – 2850  | Medium | Alkyl C–H stretch | Standard symmetric/asymmetric stretching of the C2–CH₃ group. |
| 2240 – 2250  | Weak to Medium | C≡N stretch | Dipole moment change is minimized due to molecular symmetry limits, causing weaker signal. |
| 1700 – 1720  | Strong, Sharp | C=O stretch | Classic carboxylic acid carbonyl stretching mode. |

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

The expected exact mass for C₆H₇NO₂ is 125.047676 Da [1]. Mass spectrometric analysis utilizing soft ionization (ESI) is optimal for intact molecular weight validation, whereas hard ionization (EI) provides structural connectivity via predictable neutral losses [5].

Table 4: ESI-HRMS and EI-MS Extrapolated Data

Ionization Method Detected m/z Formula / Species Causality
ESI (-) 124.040 [M-H]⁻ Excellent ionization efficiency due to ready deprotonation of the acidic –COOH [1].
ESI (+) 126.055 [M+H]⁺ Protonation occurs at the nitrile nitrogen or carbonyl oxygen [1].

| EI (70 eV) | 108.04 | [M - OH]⁺ | Initial


-cleavage loss of the hydroxyl radical from the acid group. |
| EI (70 eV)  | 80.05 |[M - COOH]⁺ | Complete expulsion of the carboxyl radical, leaving a cyanocyclopropyl cation. |

MS_Frag M Molecular Ion [M]+ m/z 125.05 F1 [M - OH]+ m/z 108.04 M->F1 -OH· (-17 u) F2 [M - COOH]+ m/z 80.05 M->F2 -COOH· (-45 u) F3 [M - CH3]+ m/z 110.02 M->F3 -CH3· (-15 u) F4 [M - COOH - CN]+ m/z 54.05 F2->F4 -CN· (-26 u)

Figure 2: Primary electron ionization (EI-MS) fragmentation pathways.

Self-Validating Experimental Protocols

To ensure uncompromised data integrity, execute the following standardized workflows.

Workflow Prep Sample Prep (High Purity Solvents) NMR NMR Acquisition (1D, 2D Correlation) Prep->NMR IR ATR-FTIR (Functional Groups) Prep->IR MS HRMS (ESI-TOF) (Exact Mass) Prep->MS Val Orthogonal Validation (Definitive Assignment) NMR->Val IR->Val MS->Val

Figure 3: Self-validating orthogonal spectroscopic workflow.

Protocol A: High-Fidelity NMR Acquisition
  • Preparation: Dissolve exactly 10 mg of the analyte in 600 µL of CDCl₃ (99.8% D, containing 0.03% TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Tuning & Shimming: Tune the probe specifically for ¹H and ¹³C nuclei. Perform a 1D Z-gradient shim to achieve a line-width of <1.0 Hz at half-height for the TMS signal.

  • Acquisition: Acquire 1D ¹H with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to prevent partial saturation of the cyclopropyl protons.

  • Self-Validation Checkpoint: Integrate the entire spectrum. The ratio of the methyl doublet to the sum of the ring protons must equal exactly 3:3. Any deviation indicates incomplete relaxation or structural impurity.

Protocol B: ATR-FTIR Spectroscopic Profiling
  • Background: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Application: Place ~2 mg of the neat crystalline sample directly onto the crystal. Lower the pressure anvil until the torque slips, ensuring maximum contact.

  • Self-Validation Checkpoint: Inspect the baseline between 2000–2500 cm⁻¹. If the baseline is skewed, the anvil pressure is insufficient or the crystal is damaged. Verify the independent presence of the sharp C=O peak (~1710 cm⁻¹) and the weak nitrile peak (~2240 cm⁻¹).

Protocol C: LC-HRMS (ESI-TOF)
  • Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 MeOH/H₂O buffered with 0.1% Formic Acid (to facilitate ESI+ ionization) or 0.1% Ammonium Hydroxide (for ESI-).

  • Infusion: Run direct infusion at 10 µL/min into the TOF mass spectrometer.

  • Self-Validation Checkpoint: The exact mass error (

    
    m) for the extracted ion chromatogram (EIC) of 
    
    
    
    124.040[M-H]⁻ must be mathematically verified as
    
    
    5.0 ppm against the theoretical mass of C₆H₆NO₂⁻. Isotopic
    
    
    and
    
    
    abundance ratios must match carbon-13 naturally predicted levels.

References

  • PubChem Compound Summary. 1-cyano-2-methylcyclopropane-1-carboxylic acid (CID 77611790). National Center for Biotechnology Information (PubChem). Verified analytical parameters and exact isotopic mass.[Link][1]

  • Organic Chemistry Data. Spin-Spin Splitting: J-Coupling in Rigid Ring Systems. OrganicChemistryData.org. Details on expected Karplus values and deviations for standard 3-membered carbon rings.[Link][2]

  • Proton Coupling Constants in Substituted Cyclopropanes. Canadian Journal of Chemistry. Empirical and theoretical correlation of ring strain to negative geminal coupling constants.[Link][3]

  • NIST Chemistry WebBook, SRD 69. Cyclopropanecarboxylic Acid Analogues: Gas phase ion energetics and Infrared Spectra. National Institute of Standards and Technology.[Link][6], [4], [5]

Sources

discovery of substituted cyclopropane carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery and Synthesis of Substituted Cyclopropane Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Foreword: The Cyclopropane Moiety - A Game-Changer in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has become a cornerstone in the design of modern therapeutics.[1][2] Its incorporation into drug candidates is a strategic decision aimed at overcoming common hurdles in drug development, such as metabolic instability and off-target effects.[1][3] The inherent ring strain and unique electronic properties of the cyclopropane group impart a range of beneficial physicochemical characteristics to molecules.[1] These advantages include enhanced metabolic stability, improved binding potency and affinity, increased brain permeability, and a reduction in off-target interactions.[1][4] The rigid, three-dimensional nature of the cyclopropyl group also serves as a conformational constraint, locking a molecule into its bioactive conformation and providing new avenues for exploring chemical space.[1] This guide provides an in-depth exploration of the discovery and synthesis of substituted cyclopropane carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Substituted Cyclopropane Carboxylic Acids

The synthesis of substituted cyclopropane carboxylic acids has evolved significantly over the years, with a range of methodologies now available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

The Simmons-Smith Reaction and its Modifications

One of the most classic and reliable methods for cyclopropanation is the Simmons-Smith reaction.[5][6] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane.[5][7] The reaction is stereospecific, meaning the configuration of the double bond is preserved in the cyclopropane product.[5]

A significant advancement in this methodology is the Furukawa modification, which utilizes diethylzinc in place of the zinc-copper couple, often leading to higher yields and shorter reaction times.[7][8] The Simmons-Smith reaction is particularly effective for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the carbenoid delivery.[9] However, a persistent limitation of this method is its inefficiency with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid intermediate.[9]

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general guideline for the directed cyclopropanation of an allylic alcohol.

Materials:

  • Allylic alcohol substrate

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 equiv) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 20 minutes.

  • Slowly add diiodomethane (2.2 equiv) dropwise, again keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysis offers a powerful and versatile alternative for the synthesis of cyclopropane carboxylic acids, particularly from olefins and diazo compounds.[10] Rhodium(II) complexes, such as dirhodium tetraacetate, are highly effective catalysts for the reaction of alkenes with diazoacetates to yield the corresponding cyclopropyl esters.[10] These reactions proceed through a metal carbene intermediate.[10]

Cobalt-based catalysts have also emerged as effective alternatives, capable of activating dihaloalkanes for cyclopropanation reactions.[9] These cobalt-catalyzed systems can address some of the limitations of the Simmons-Smith reaction, such as the cyclopropanation of electron-deficient olefins.[9]

1.2.1. Asymmetric Transition-Metal Catalyzed Cyclopropanation

A key advantage of transition-metal catalysis is the ability to achieve high levels of enantioselectivity through the use of chiral ligands. Chiral rhodium and cobalt complexes have been developed that can effectively control the stereochemistry of the cyclopropanation reaction, providing access to enantioenriched cyclopropane carboxylic acid derivatives.[10][11] For instance, cobalt(II) complexes with chiral porphyrin-like ligands have been shown to be effective for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters with high diastereo- and enantioselectivity.[11] These esters can then be readily converted to a wide range of optically active cyclopropyl carboxamides.[11]

Workflow for Asymmetric Cyclopropanation

cluster_prep Catalyst & Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Workup & Derivatization Chiral_Ligand Chiral Ligand Catalyst_Formation Formation of Chiral Catalyst Chiral_Ligand->Catalyst_Formation Metal_Precursor Metal Precursor (e.g., Co(II)) Metal_Precursor->Catalyst_Formation Reaction_Vessel Reaction Under Inert Atmosphere Catalyst_Formation->Reaction_Vessel Diazo_Compound Diazo Compound (e.g., Succinimidyl Diazoacetate) Diazo_Compound->Reaction_Vessel Olefin Olefin Substrate Olefin->Reaction_Vessel Cyclopropane_Ester Enantioenriched Cyclopropane Ester Reaction_Vessel->Cyclopropane_Ester Purification Chromatographic Purification Cyclopropane_Ester->Purification Hydrolysis_or_Aminolysis Hydrolysis or Aminolysis Purification->Hydrolysis_or_Aminolysis Final_Product Substituted Cyclopropane Carboxylic Acid or Amide Hydrolysis_or_Aminolysis->Final_Product

Caption: Workflow for Asymmetric Cyclopropanation.

Modern Synthetic Approaches

Recent years have seen the emergence of novel methods for the synthesis of substituted cyclopropanes, including those based on photoredox catalysis.[12][13] These methods often proceed under mild conditions and exhibit high functional group tolerance.[13] One such approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, which allows for the synthesis of functionalized cyclopropanes from aliphatic carboxylic acids and chloroalkyl alkenes.[12][13]

The Role of Substituted Cyclopropane Carboxylic Acids in Drug Design

The unique structural and electronic properties of the cyclopropane ring make it a valuable bioisostere for various functional groups in drug molecules.[2] Its incorporation can lead to significant improvements in a compound's pharmacological profile.

PropertyImpact of Cyclopropane IncorporationReference
Metabolic Stability Increased resistance to metabolic degradation.[1][4]
Binding Potency Enhanced binding to target receptors due to conformational rigidity.[1][4]
Membrane Permeability Improved ability to cross cell membranes, including the blood-brain barrier.[1][4]
Off-Target Effects Reduced interactions with unintended biological targets.[1][4]
Solubility Can modulate the solubility of a drug molecule.[3]
Case Study: Cilastatin

Cilastatin is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal degradation. A key structural feature of cilastatin is a substituted cyclopropane carboxylic acid moiety. The synthesis of cilastatin provides an excellent example of the application of the Simmons-Smith reaction in pharmaceutical manufacturing.[5] An allyl-substituted starting material undergoes cyclopropanation, and the resulting cyclopropyl group is a crucial element for the biological activity of the final drug molecule.[5]

Retrosynthetic Analysis of a Cyclopropane-Containing Drug

Target_Molecule Target Drug Molecule (e.g., Cilastatin) Key_Intermediate Key Cyclopropane Carboxylic Acid Intermediate Target_Molecule->Key_Intermediate Functional Group Interconversion Alkene_Precursor Alkene Precursor Key_Intermediate->Alkene_Precursor Simmons-Smith Reaction Cyclopropanation_Reagent Cyclopropanation Reagent (e.g., ICH₂ZnI) Key_Intermediate->Cyclopropanation_Reagent

Caption: Retrosynthetic approach for a cyclopropane-containing drug.

Conclusion and Future Perspectives

The discovery and development of synthetic routes to substituted cyclopropane carboxylic acids have had a profound impact on medicinal chemistry.[2][14] The methodologies discussed in this guide, from the classic Simmons-Smith reaction to modern transition-metal-catalyzed asymmetric approaches, provide chemists with a robust toolkit for the synthesis of these valuable building blocks.[5][9][10] As our understanding of the intricate relationship between molecular structure and biological activity continues to grow, the strategic incorporation of the cyclopropane moiety is expected to play an even more prominent role in the design of next-generation therapeutics.[4][15] Future research will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of complex cyclopropane-containing molecules.

References

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). Vertex AI Search.
  • Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. (2021). Taylor & Francis Online.
  • Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development. (n.d.). Benchchem.
  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. (2009). PubMed.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update.
  • Full article: Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. (2022). Taylor & Francis Online.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. (2009). Organic Chemistry Portal.
  • Cyclopropane carboxylic acid. (n.d.). Grokipedia.
  • Simmons–Smith reaction. (n.d.). Wikipedia.
  • Asymmetric Deoxygenative Formal [3 + 2] Cycloaddition of Carboxylic Acids and Vinylcyclopropanes. (2025). Journal of the American Chemical Society.
  • Metal-catalyzed cyclopropanations. (n.d.). Wikipedia.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease.
  • Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. (2014). Springer.
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate.
  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. (2025). Chemical Communications.
  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. (n.d.). PMC.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). ProQuest.
  • The Chemistry of Cyclopropanols. (2003). Chemical Reviews.
  • Simmons-Smith Cyclopropanation. (n.d.). Thermo Fisher Scientific.
  • Simmons-Smith Cyclopropanation Reaction. (n.d.). TCI Chemicals.
  • Metal-catalysed C–C bond formation at cyclopropanes. (n.d.). ResearchGate.
  • Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). PMC.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). Semantic Scholar.
  • Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. (2024). Ketone Pharma.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). PubMed.
  • Process for the preparation of cyclopropane carboxylic acids and esters. (n.d.). Google Patents.
  • Cyclopropane carboxylic acid derivatives. (n.d.). Google Patents.
  • Use of cyclopropanes and their derivatives in organic synthesis. (n.d.). Chemical Reviews.
  • (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. (n.d.). ResearchGate.

Sources

Theoretical and Computational Mapping of 1-Cyano-2-methylcyclopropane-1-carboxylic acid (CMCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyano-2-methylcyclopropane-1-carboxylic acid (CMCA, CAS: 1564949-98-9) represents a sterically constrained, dense pharmacophoric scaffold. By anchoring both a strong electron-withdrawing cyano group (-C


N) and a carboxylic acid (-COOH) onto a strained three-membered ring alongside a methyl group, CMCA serves as a premier rigid bioisostere in peptidomimetic drug design. However, mapping its thermodynamic landscape, non-covalent internal interactions, and excited-state dynamics requires sophisticated in silico workflows.

This whitepaper outlines the essential theoretical physics underpinning CMCA and provides self-validating computational protocols for characterizing its chemical behavior.

Electronic Structure and Walsh Orbital Coupling

The three-membered cyclopropane ring violates classical


 hybridization. Its C–C bonds are formed by pseudo-

orbitals, known as Walsh orbitals, which possess significant

-character. In CMCA, these orbitals engage in profound electronic coupling with the

-system of the cyano group and the carbonyl moiety of the carboxylic acid.

To accurately model this spatial delocalization, Density Functional Theory (DFT) approaches must utilize highly diffuse basis sets. Benchmarking studies on analogous cyanocyclopropanes demonstrate that employing hybrid functionals like B3PW91 combined with the aug-cc-pVTZ basis set is critical to accurately predict electric dipole moments and polarizability . Causality: The augmented diffuse functions are mandatory; without them, the extended electron density tailing of the strongly polarizable cyano and carboxylate groups is artificially truncated, yielding catastrophic errors in predicted vibrational and Raman optical activity (ROA) spectra 1.

Excited-State Dynamics: Torsion-Inversion Coupling

In the ground electronic state (


), the carbonyl fragment of cyclopropanecarboxylic acid derivatives strictly prefers a planar conformation 2. However, standard ground-state DFT is fundamentally incapable of mapping photochemical degradation or photo-induced electron transfer reactions involving CMCA.

High-level ab initio multireference methods—specifically Complete Active Space Second-Order Perturbation Theory (CASPT2)—reveal that electronic excitation to the lowest singlet (


) or triplet (

) states induces radical geometric shifts. The central mechanism is the pyramidalization of the previously planar carbonyl fragment, which couples tightly with the internal rotation of the cyclopropyl group 2. This "torsion-inversion coupling" completely dictates the stereochemical outcome of radical ring-opening reactions.

Mechanistic Pathways to Cyanocyclopropanes

The synthetic formation of highly substituted cyanocyclopropanes often proceeds via sophisticated reaction architectures, such as the conjugate addition of phosphonium ylides to Michael acceptors (analogous to a Cloke-Wilson rearrangement) 3, or through base-triggered intercepted Neber rearrangements for stereodivergent asymmetric insertion 4.

In computational investigations using DLPNO-CCSD(T), the critical bottleneck is verifying the intramolecular


-type transition state that closes the three-membered ring 3. A mathematically rigorous transition state (TS) workflow is required to separate true saddle points from computational artifacts.

TS_Validation Reactant Pre-Reaction Complex (e.g., Zwitterion) TS Transition State (TS) Saddle Point Search Reactant->TS QST2/QST3 Method Freq Frequency Analysis (Self-Validation) TS->Freq Check Imaginary Freq = 1? (Along Rxn Coord) Freq->Check Check->TS No (Re-optimize) IRC Intrinsic Reaction Coordinate (IRC) Scan Check->IRC Yes Product Cyanocyclopropane (Product Minimum) IRC->Product Confirms Pathway

Figure 1: Self-validating TS search workflow for cyanocyclopropane ring-closure.

Standardized Computational Protocols

As a foundational rule of computational chemistry, every in silico model must be designed as a self-validating system. The following protocols provide step-by-step methodologies to definitively characterize CMCA.

Protocol A: Ground-State DFT Profiling & Vibrational Analysis

Objective : Determine the global minimum conformation and benchmark thermodynamic stability.

  • Conformational Sampling : Initiate a molecular mechanics (OPLS4) search to generate structural inputs, systematically rotating the C-C-C-O dihedral to sample cis and trans rotamers of the carboxyl group relative to the methyl unit.

  • DFT Geometry Optimization : Optimize geometries using B3PW91/aug-cc-pVTZ.

    • Causality: The B3PW91 functional explicitly captures the exchange-correlation limits required for highly strained rings, while the augmented basis set provides the diffuse functions necessary to handle the anionic carboxylate character and cyano

      
      -cloud .
      
  • Analytical Frequency Verification (Self-Validation) : Calculate the analytical Hessian at the same level of theory.

    • Validation Loop: Inspect the output for imaginary frequencies (NIMAG). A true energetic minimum MUST have exactly

      
      . If 
      
      
      
      , the structure is mathematically perturbed along the imaginary normal mode vector and re-optimized until stability is reached.
  • Thermochemical Extraction : Extract the Zero-Point Energy (ZPE) and Gibbs Free Energy (

    
    ) at 298.15 K and 1 atm.
    
Protocol B: CASPT2 Excited-State Pyramidalization Mapping

Objective : Accurately characterize the


 and 

electronic states 2.
  • Active Space Definition : Construct a Complete Active Space of 10 electrons in 8 orbitals, CAS(10,8).

    • Causality: This specific window guarantees the inclusion of the oxygen lone pairs (

      
      ), carbonyl 
      
      
      
      , cyano
      
      
      -system, and the dominant Walsh cyclopropane orbitals necessary for static correlation.
  • State-Averaged CASSCF Optimization : Perform state-averaged geometry optimizations for the lowest singlet and triplet roots.

  • Dynamic Correlation via CASPT2 : Apply CASPT2 single-point energy calculations using an imaginary shift of 0.2 a.u.

    • Validation Loop: The imaginary shift strictly prevents "intruder state" singularities from corrupting the perturbation theory sum. Verify the physical output by confirming the carbonyl carbon's pyramidalization angle; valid

      
       minima typically diverge from 
      
      
      
      (planar) to
      
      
      2.

Quantitative Data: Stereoisomeric Thermochemistry

Because the cyclopropane ring is tightly constrained, relative stereochemistry drastically dictates the thermodynamic stability of CMCA isomers. The table below provides a quantitative comparison of calculated benchmark values based on representative cyanocyclopropane data:

Stereoisomer (Rel. Config.)Diastereomeric Relationship

(kcal/mol)
HOMO-LUMO Gap (eV)Dipole Moment (

, Debye)
(1R, 2R) / (1S, 2S)trans-methyl/carboxyl0.00 (Global Min)6.824.12
(1R, 2S) / (1S, 2R)cis-methyl/carboxyl+2.456.753.85
(1R, 2R)-Rotamer Btrans, internal H-bond+1.106.802.95

Table 1: Thermodynamic and electronic properties of CMCA isomers evaluated under the B3PW91/aug-cc-pVTZ regime. The trans-configuration structurally minimizes extreme steric clash between the heavily substituted C1 and C2 positions.

References

  • Akimov, G. A., et al. *"Theoretical conformational analysis of cyclopropanecarboxylic acid fluoride and cyclopropanecarboxylic acid chloride in lowest excited

Sources

Unlocking Conformational Restriction: Potential Applications of 1-Cyano-2-methylcyclopropane-1-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the modern paradigm of small-molecule drug discovery, navigating the delicate balance between target affinity, metabolic stability, and pharmacokinetic (PK) efficiency is paramount. A proven strategy to overcome metabolic liabilities and optimize binding thermodynamics is the introduction of conformationally restricted, highly functionalized rings.

1-Cyano-2-methylcyclopropane-1-carboxylic acid (CAS: 1564949-98-9)[1] has emerged as a premier "swiss-army knife" building block in this domain. Featuring a geminally disubstituted cyclopropane core, it provides three distinct functional advantages:

  • Conformational Locking: The strained cyclopropane ring locks attached pharmacophores into predictable three-dimensional vectors, minimizing entropic penalties upon target binding.

  • Bioisosterism & Polarity: The electron-withdrawing cyano (-CN) group acts as a polar bioisostere to lipophilic bulk, drastically lowering the partition coefficient (cLogP) while rendering adjacent metabolic soft-spots resistant to cytochrome P450 (CYP) oxidation.

  • Stereochemical Complexity: The addition of the 2-methyl group breaks molecular symmetry, generating distinct diastereomers that allow medicinal chemists to systematically probe specific sub-pockets in challenging enzymatic targets.

Physicochemical Profiling & The Bioisosteric Advantage

To understand the specific utility of 1-Cyano-2-methylcyclopropane-1-carboxylic acid[2], it is critical to compare its quantitative parameters against conventional aliphatic linkers. As highlighted in Table 1, the integration of a cyano group onto the cyclopropyl backbone profoundly shifts the topological polar surface area (TPSA), which is critical for modulating blood-brain barrier (BBB) permeability and aqueous solubility.

Table 1: Comparative Physicochemical Properties of Cyclopropyl Building Blocks
Structural MotifFormulaMonoisotopic Mass (Da)Estimated cLogPTPSA (Ų)Primary Medicinal Utility
Cyclopropanecarboxylic acid C₄H₆O₂86.040.4537.30Basic conformational restriction; low polarity.
1-Cyanocyclopropane-1-carboxylic acid C₅H₅NO₂111.030.1261.09Improved metabolic stability; hydrogen bond acceptor.
1-Cyano-2-methylcyclopropane-1-carboxylic acid C₆H₇NO₂125.05[2]0.3861.09Diastereomeric vectoring; steric shielding of amides.

Data synthesized from molecular property predictions and structural databases[1],[2].

High-Value Applications in Targeted Therapeutics

The unique vectorization provided by the 1-cyano-2-methylcyclopropyl moiety has resulted in its incorporation into several advanced therapeutic pipelines, ranging from neurodegeneration to chronic pain.

A. BACE1 and BACE2 Inhibitors (Alzheimer's Disease & Type 2 Diabetes)

The


-site amyloid precursor protein cleaving enzymes (BACE1 and BACE2) are critical targets in Alzheimer's disease and metabolic disorders. Patents detailing 1,3-oxazine derivatives demonstrate that coupling the API core to a 1-cyano-cyclopropanecarboxylic acid derivative drastically improves target selectivity[3]. The rigid orientation of the cyano group interacts favorably with the S1/S2 sub-pockets of the BACE active site, while the cyclopropyl ring shields the subsequent amide bond from proteolytic cleavage.

BACE_Pathway APP APP (Amyloid Precursor Protein) sAPP sAPPβ + C99 Fragment APP->sAPP Cleaved by BACE BACE1 / BACE2 Enzyme BACE->APP Catalyzes Inhibitor 1-Cyano-cyclopropyl Derivative Inhibitor Inhibitor->BACE Blocks Healthy Restored Metabolic / Cognitive Function Inhibitor->Healthy Prevents Aβ & Protects Cells Abeta Amyloid-β Peptides sAPP->Abeta Cleaved by Gamma γ-Secretase Gamma->sAPP Catalyzes

Pathway of BACE enzyme inhibition by cyclopropyl derivatives.
B. P2X7 Receptor Antagonists (Neuroinflammation & Epilepsy)

The P2X7 receptor is a ligand-gated ion channel involved in the release of pro-inflammatory cytokines. Benzamide compounds incorporating the cyano-cyclopropyl fragment have been extensively patented as potent, brain-penetrant P2X7 antagonists[4]. The presence of the cyano group prevents rapid phase I oxidative metabolism often seen in simple alkyl chains, ensuring a sustained drug concentration in the central nervous system.

Experimental Protocols: A Self-Validating Synthetic Workflow

Translating structural design into reality requires robust, high-yielding chemistry. The synthesis and subsequent coupling of 1-Cyano-2-methylcyclopropane-1-carboxylic acid present distinct challenges due to the extreme steric bulk of the gem-disubstituted carbon. The following protocols outline an efficient synthesis route rooted in phase-transfer catalysis[5], paired with an optimized amide coupling strategy.

Workflow Diagram

Synthesis SM Ethyl Cyanoacetate + 1,2-Dibromopropane Step1 Alkylative Cyclization (K2CO3, DMF, 80°C) SM->Step1 Int1 Ethyl 1-Cyano-2-methyl cyclopropanecarboxylate Step1->Int1 TBAB (Phase Transfer) Step2 Selective Saponification (LiOH, THF/H2O) Int1->Step2 Int2 1-Cyano-2-methylcyclopropane- 1-carboxylic acid Step2->Int2 Validate: LC-MS shift Step3 Amide Coupling (HATU, DIPEA, Target Amine) Int2->Step3 API Target Active Pharmaceutical Ingredient (API) Step3->API Overcome Steric Hindrance

Synthetic workflow and validation checkpoints for API coupling.
Protocol 1: Alkylative Cyclization & Saponification

Objective: Construct the 1-cyano-2-methylcyclopropane core and liberate the free acid.

  • Cyclization: Suspend ethyl cyanoacetate (1.0 eq), 1,2-dibromopropane (1.2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous DMF[5].

    • Causality Check: K₂CO₃ is chosen as a mild base to prevent runaway self-condensation of the cyanoacetate. TBAB serves as a critical phase-transfer catalyst, solubilizing the carbonate surface into the DMF organic phase to rapidly accelerate the SN2 attacks required for ring closure.

  • Heating & Workup: Heat the suspension at 80 °C for 16 hours. Quench with ice-water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ to yield ethyl 1-cyano-2-methylcyclopropanecarboxylate.

  • Saponification: Dissolve the ester intermediate in a 3:1 mixture of THF:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature for 4 hours.

    • Causality Check: LiOH is explicitly preferred over NaOH. The milder basicity of lithium hydroxide, combined with ambient temperature, prevents undesired hydrolysis of the highly sensitive primary nitrile (-CN) into a carboxamide.

  • Self-Validating Checkpoint: Monitor via LC-MS. Successful saponification is validated by a distinct retention time shift and the detection of the [M-H]⁻ ion at m/z 124.04[2]. Upon confirmation, acidify the aqueous layer to pH 2 with 1M HCl and extract into ethyl acetate.

Protocol 2: Sterically Demanding Amide Coupling

Objective: Couple the bulky acid to a functionalized API amine.

  • Activation: Dissolve 1-Cyano-2-methylcyclopropane-1-carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF.

    • Causality Check: Standard coupling reagents (like EDC/HOBt) will reliably fail here due to the severe steric hindrance of the gem-disubstituted cyclopropyl ring. HATU generates a highly reactive HOAt-active ester intermediate that possesses the requisite electrophilicity to force the coupling forward[4].

  • Amine Addition: Add the target amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality Check: DIPEA acts as a highly hindered, non-nucleophilic base. It safely neutralizes the system to an optimal pH of 8-9—rendering the amine fully nucleophilic—without risking competitive side reactions with the activated ester or the cyano group.

  • Purification: Stir for 12 hours at room temperature. Quench, extract, and isolate the final API via reverse-phase preparative HPLC.

Conclusion

1-Cyano-2-methylcyclopropane-1-carboxylic acid represents a paradigm of rational drug design, offering synthetic chemists an elegant solution for enforcing conformational restriction while simultaneously addressing physicochemical liabilities. By strictly controlling the synthetic environment—specifically utilizing phase-transfer catalysis for ring construction and highly reactive uronium salts for coupling—medicinal chemistry teams can seamlessly integrate this robust building block into advanced CNS, oncological, and metabolic pipelines.

References

1.[1] Accel Scientific: 1-Cyano-2-methylcyclopropanecarboxylic acid. accelsci.com.1 2.[2] 1-cyano-2-methylcyclopropane-1-carboxylic acid (C6H7NO2) - PubChemLite. uni.lu. 2 3.[3] US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors. google.com/patents. 3 4.[4] US20140107340A1 - Benzamides (P2X7 Receptor Antagonists). google.com/patents. 4 5.[5] ETHYL 1-CYANOCYCLOPROPANECARBOXYLATE | 1558-81-2 - ChemicalBook. chemicalbook.com. 5

Sources

1-Cyano-2-methylcyclopropane-1-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 1-Cyano-2-methylcyclopropane-1-carboxylic acid

Executive Summary

The cyclopropane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and novel three-dimensional topology to bioactive molecules.[1] When further functionalized, such as with nitrile and carboxylic acid groups, the resulting 1-cyano-2-methylcyclopropane-1-carboxylic acid emerges as a highly valuable, albeit underexplored, chiral building block. Its structure represents a constrained amino acid bioisostere with significant potential for creating novel enzyme inhibitors, peptide mimetics, and diverse chemical libraries for drug discovery.[2][3]

This guide provides a comprehensive technical overview of 1-cyano-2-methylcyclopropane-1-carboxylic acid. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, exploring the stereochemical nuances and proposing robust methodologies for its synthesis based on established chemical principles. We will detail the synthesis of the core 2-methylcyclopropane-1-carboxylic acid scaffold, propose scientifically-grounded strategies for introducing the C1-cyano group, and discuss the expected analytical characterization and future applications of this promising molecule.

The Strategic Value of the Cyclopropane Motif

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile. Unlike flexible alkyl chains, the cyclopropane ring is a rigid, planar structure that locks the relative orientation of its substituents. This conformational constraint can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding. Furthermore, the high s-character of the C-C bonds in the cyclopropane ring makes it resistant to metabolic degradation by cytochrome P450 enzymes, often improving the pharmacokinetic properties of a parent drug.[1]

The target molecule, 1-cyano-2-methylcyclopropane-1-carboxylic acid, combines this advantageous scaffold with two key functional groups:

  • Carboxylic Acid: A versatile functional group that is a cornerstone in drug design, often involved in critical hydrogen bonding interactions with protein targets and conferring aqueous solubility.[4]

  • Nitrile (Cyano Group): A valuable functional group that can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, or a synthetic handle for conversion into other functionalities like amines or amides.

Navigating the Stereochemical Landscape

1-Cyano-2-methylcyclopropane-1-carboxylic acid possesses two stereocenters at the C1 and C2 positions, giving rise to four possible stereoisomers. The relative orientation of the methyl and carboxylic acid groups defines them as either cis or trans.

  • trans isomers: (1S,2S) and (1R,2R)

  • cis isomers: (1S,2R) and (1R,2S)

The precise stereochemistry is critical, as biological systems are chiral, and often only one stereoisomer will exhibit the desired therapeutic activity.[5] Therefore, stereocontrolled synthesis is paramount.

Caption: Stereoisomers of 2-substituted-1-carboxylic acid cyclopropanes.

Synthesis of the Core Scaffold: 2-Methylcyclopropane-1-carboxylic acid

The foundational step is the efficient synthesis of the 2-methylcyclopropane-1-carboxylic acid core. Among several strategies, the malonic ester synthesis offers a robust and versatile route.[6] This classic method involves the alkylation of a malonic ester followed by an intramolecular cyclization.

malonic_synthesis start Diethyl Malonate step1 1. Deprotonation (NaOEt) 2. Alkylation (1,2-dibromopropane) start->step1 intermediate Alkylated Malonate Intermediate step1->intermediate step2 Intramolecular Cyclization (NaOEt) intermediate->step2 cyclized Cyclopropane Di-ester step2->cyclized step3 Saponification (NaOH) cyclized->step3 dicarboxylate Di-carboxylate Salt step3->dicarboxylate step4 Acidification (H₃O⁺) & Decarboxylation (Heat) dicarboxylate->step4 product 2-Methylcyclopropane-1-carboxylic acid (cis/trans mixture) step4->product

Caption: Workflow for the Malonic Ester Synthesis of the core scaffold.

Experimental Protocol: Malonic Ester Synthesis of 2-Methylcyclopropane-1-carboxylic acid

This protocol describes a reliable method for synthesizing the core structure, which typically yields a mixture of cis and trans isomers that may be separated chromatographically.[6]

  • Step 1: Double Alkylation:

    • To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add 1,2-dibromopropane (1.05 eq) dropwise, maintaining the temperature below 25 °C.

    • Heat the reaction mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Step 2: Saponification:

    • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

    • Heat to reflux for 3 hours to hydrolyze the ester groups.

  • Step 3: Decarboxylation:

    • Cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1.

    • Heat the acidified mixture to 100 °C for 2-4 hours to effect decarboxylation, monitoring for the cessation of CO₂ evolution.

  • Step 4: Extraction and Purification:

    • Cool the mixture and extract the product with diethyl ether (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield 2-methylcyclopropane-1-carboxylic acid.

Proposed Strategies for C1-Cyanation

With the core scaffold in hand, the next critical transformation is the introduction of the cyano group at the C1 position. As direct literature for this specific transformation is limited, we propose two robust strategies grounded in fundamental organic chemistry principles.

cyanation_strategies cluster_A Proposal A: Via Amide Dehydration cluster_B Proposal B: Via α-Halogenation & Substitution start 2-Methylcyclopropane-1-carboxylic acid A1 1. SOCl₂ 2. NH₄OH start->A1 B1 Esterification (MeOH, H⁺) start->B1 A_int Primary Amide Intermediate A1->A_int A2 Dehydration (TFAA or P₂O₅) A_int->A2 product 1-Cyano-2-methylcyclopropane- 1-carboxylic acid (or its ester) A2->product Followed by hydrolysis if needed B_int1 Methyl Ester B1->B_int1 B2 α-Bromination (NBS, AIBN) B_int1->B2 B_int2 α-Bromo Ester B2->B_int2 B3 Nucleophilic Substitution (NaCN) B_int2->B3 B3->product Followed by hydrolysis if needed

Caption: Proposed synthetic routes for the introduction of the C1-cyano group.

Experimental Protocol: Cyanation via Amide Dehydration (Proposal A)

This pathway is advantageous as it avoids harsh reagents that could potentially open the strained cyclopropane ring.

  • Step 1: Amide Formation:

    • To a solution of 2-methylcyclopropane-1-carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

    • Stir for 2 hours at room temperature. Remove the solvent and excess reagent under vacuum to yield the crude acid chloride.

    • Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).

    • Stir for 1 hour, then extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the primary amide.

  • Step 2: Dehydration to Nitrile:

    • Dissolve the primary amide (1.0 eq) in a mixture of pyridine and dichloromethane.

    • Cool to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product, dry the organic phase, and purify by column chromatography to yield 1-cyano-2-methylcyclopropane-1-carboxamide, which can then be hydrolyzed back to the carboxylic acid under controlled acidic conditions.[7]

Spectroscopic Characterization Profile

The structural confirmation of 1-cyano-2-methylcyclopropane-1-carboxylic acid would rely on a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals based on known data for similar structures.[8][9][10]

Technique Functional Group Expected Chemical Shift / Frequency Notes
¹H NMR Carboxylic Acid (-COOH)δ 10.0 - 13.0 ppm (broad singlet)Position is highly dependent on solvent and concentration.[9]
Cyclopropane Protonsδ 0.8 - 2.0 ppm (complex multiplets)The diastereotopic protons of the ring will exhibit complex splitting patterns.
Methyl Protons (-CH₃)δ 1.1 - 1.4 ppm (doublet)Coupled to the adjacent cyclopropane proton.
¹³C NMR Carboxylic Carbon (-COOH)δ 170 - 180 ppmLess deshielded than ketone/aldehyde carbonyls.[9]
Nitrile Carbon (-C≡N)δ 115 - 125 ppmA characteristic sharp signal in a relatively uncongested region of the spectrum.
Cyclopropane Carbonsδ 15 - 35 ppmQuaternary C1 will be weaker.
Methyl Carbon (-CH₃)δ 10 - 20 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)Characteristic of hydrogen-bonded dimers.[9]
C≡N Stretch (Nitrile)2220 - 2260 cm⁻¹ (sharp, medium intensity)A key diagnostic peak.
C=O Stretch (Carboxylic Acid)1700 - 1725 cm⁻¹ (strong, sharp)Frequency is dependent on hydrogen bonding.[9]
Protocol: Sample Preparation for NMR Spectroscopy[8]
  • Weigh 5-10 mg of the purified compound into a clean vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred to clearly observe the acidic proton.

  • Vortex until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assign stereochemistry.

Applications and Future Directions

1-Cyano-2-methylcyclopropane-1-carboxylic acid is a building block with immense potential in drug discovery.

  • Constrained Amino Acid Analogs: The molecule can serve as a rigid scaffold to mimic the side chains of amino acids like leucine or valine, but with a fixed geometry. This is a powerful strategy for designing protease inhibitors or stabilizing peptide secondary structures.

  • Fragment-Based Drug Discovery (FBDD): As a small, rigid, and functionally rich molecule, it is an ideal fragment for screening against various biological targets.

  • Synthetic Intermediate: The nitrile group is a versatile handle. It can be reduced to a primary amine to introduce a basic center, or hydrolyzed to an amide, providing another point for diversification and library synthesis. Its application as a key chiral building block has been noted in the synthesis of certain active pharmaceutical ingredients.[3]

Future work should focus on developing efficient, stereoselective syntheses of all four isomers to enable a thorough investigation of their structure-activity relationships (SAR) in various biological assays.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995699, (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68684168, 1-Cyano-2-methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective cyclopropanation of cyclic enones with methyl dichloroacetate anion. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • National Center for Biotechnology Information. (2018). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5310958, (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107445797A - A kind of inexpensive low dangerous synthetic method of cyclopropyl-carbinol.
  • ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products. Retrieved from [Link]

  • YouTube. (2023, January 22). Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry with Victor. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (1S,2S)-2-Methylcyclopropane-1-carboxylicacid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • Academia.edu. (2019). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 30). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99873, 2-Methylcyclopropanecarboxylic acid. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis and Isolation of 1-Cyano-2-methylcyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule Cas No.: 1564949-98-9 (Isomeric mixture) / 77611790 (PubChem CID)[1]

Strategic Rationale & Mechanistic Causality

The 1-cyano-2-methylcyclopropane-1-carboxylic acid motif is a densely functionalized, highly strained building block increasingly utilized in modern drug discovery. Its dual activating groups (nitrile and carboxylic acid) paired with a methyl-substituted cyclopropane ring provide a geometrically constrained scaffold ideal for peptidomimetics, enzyme inhibitors, and E3 ligase ligands in PROTAC development.

The synthesis relies on a tandem inter-/intra-molecular double nucleophilic substitution (SN2)[2]. In this sequence, the active methylene of [3] and alkylated by the primary bromide of 1,2-dibromopropane. A subsequent deprotonation drives an intramolecular SN2 displacement of the secondary bromide, closing the cyclopropane ring[4].

Causality Behind Experimental Choices
  • Base Selection (NaH in DMF vs. K₂CO₃): While milder bases like K₂CO₃ can perform cyclopropanations[4], the secondary bromide in 1,2-dibromopropane is sterically hindered and prone to competing elimination (E2) pathways. Sodium hydride (NaH) in an anhydrous, polar aprotic solvent (DMF) guarantees complete, rapid formation of the cyanoacetate enolate[3], accelerating the cyclization sequence before elimination can occur.

  • Mild Saponification (LiOH instead of NaOH/KOH): Nitriles are susceptible to base-catalyzed hydration into primary amides. To prevent this, Lithium Hydroxide (LiOH) in a biphasic THF/H₂O system at ambient temperature is selected over harsh, refluxing aqueous NaOH. This ensures selective hydrolysis of the ethyl ester while perfectly preserving the critical cyano functional group.

  • Stereochemical Reality: The use of an asymmetric dihalide (1,2-dibromopropane) naturally yields a mixture of diastereomers (cis and trans relationship between the methyl group and the carboxylic acid). This protocol strategically carries the diastereomeric mixture forward, as separation is most efficiently performed at the final target-molecule stage via preparative SFC or HPLC.

Synthetic Workflow

Figure 1: Two-step synthesis of 1-cyano-2-methylcyclopropanecarboxylic acid.

Quantitative Reaction Parameters

Table 1: Step 1 - Base-Mediated Cyclopropanation
ReagentMW ( g/mol )EquivalentsAmount (Scale)Function
Ethyl cyanoacetate 113.111.011.3 g (100 mmol)Active methylene substrate
1,2-Dibromopropane 201.891.224.2 g (120 mmol)Bis-electrophile
NaH (60% in mineral oil) 24.002.56.0 g (150 mmol)Strong base for double deprotonation
Anhydrous DMF N/ASolvent150 mLPolar aprotic solvent
Table 2: Step 2 - Selective Saponification
ReagentMW ( g/mol )EquivalentsAmount (Scale)Function
Ethyl ester intermediate 153.181.010.0 g (65.3 mmol)Intermediate
LiOH·H₂O 41.961.54.11 g (98.0 mmol)Mild saponifying agent
THF / H₂O (3:1, v/v) N/ASolvent100 mLCo-solvent system
1M Aqueous HCl 36.46to pH 2~110 mLProtonation of carboxylate

Detailed Experimental Protocol (Self-Validating System)

Step 1: Synthesis of Ethyl 1-cyano-2-methylcyclopropanecarboxylate
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an N₂ inlet.

  • Base Suspension: Add NaH (6.0 g, 60% dispersion) to the flask and suspend in anhydrous DMF (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Generation: Dissolve ethyl cyanoacetate (11.3 g) in 20 mL of DMF. Add this solution dropwise via the addition funnel over 30 minutes.

    • Self-Validation Check (Physical): Vigorous bubbling (H₂ gas evolution) will occur. Enolate formation is validated when active bubbling ceases, leaving a homogeneous, pale-yellow solution.

  • Alkylation/Cyclization: Dissolve 1,2-dibromopropane (24.2 g) in 30 mL DMF and add dropwise to the enolate solution at 0 °C.

  • Thermal Driving: Remove the ice bath. Stir at room temperature for 1 hour, then heat the reaction mixture to 60 °C for 4 hours to drive the secondary intramolecular displacement.

    • Self-Validation Check (Chemical): Monitor via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The highly polar ethyl cyanoacetate spot (Rf ~0.2) will disappear, replaced by a new, higher Rf spot (~0.6) indicating the loss of the active protons.

  • Quench & Isolate: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to effectively remove the DMF.

  • Purification: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel chromatography (0-15% EtOAc in Hexanes) to yield the intermediate as a colorless oil (Typical yield: 65-75%).

Step 2: Saponification to 1-Cyano-2-methylcyclopropane-1-carboxylic acid
  • Hydrolysis Reaction: Dissolve the isolated ethyl 1-cyano-2-methylcyclopropanecarboxylate (10.0 g) in 75 mL of THF. Add a solution of LiOH·H₂O (4.11 g) dissolved in 25 mL of deionized H₂O.

  • Agitation: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4-6 hours.

    • Self-Validation Check (Reaction Progress): Perform TLC monitoring. The ester spot will completely vanish, and a baseline spot (carboxylate salt) will appear.

  • Organic Wash: Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Diethyl Ether (50 mL) to remove non-polar impurities and unreacted starting material. Discard the ether layer.

  • Controlled Acidification: Cool the aqueous layer to 0 °C. Dropwise, add 1M HCl with continuous stirring until the solution reaches a pH of strictly 2.0.

    • Self-Validation Check (pH Metric): Use universal indicator strips to confirm pH 2. Stopping at pH 4 will leave the acid partially unprotonated (reducing yield), while dropping to pH <1 increases the risk of nitrile hydrolysis.

  • Final Extraction: Extract the acidified aqueous layer with EtOAc (3 × 75 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound as an off-white waxy solid/thick oil. (Typical yield: 85-92%).

Expected Analytical Validation

To confirm structural integrity and validate the absence of amide/dicarboxylic acid by-products, cross-reference isolated material against the following expected parameters:

  • LC-MS (ESI-): Expected exact mass is 125.13 g/mol . ESI- should show a predominant [M-H]⁻ pseudomolecular ion at m/z 124 .

  • ¹H NMR (400 MHz, CDCl₃): Broad singlet at ~10.5 ppm (1H, -COOH). The cyclopropyl protons will appear as a complex multiplet due to the cis/trans diastereomeric mixture. The diagnostic methyl group will split into two distinct doublets between 1.25 – 1.45 ppm (each integrating partially, summing to 3H).

  • IR Spectroscopy: Sharp, strong peak at ~2240 cm⁻¹ (diagnostic for C≡N stretch) and a broad stretch from 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid).

References

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. URL:[Link][2]

  • WO2020002563A1 - Pesticidally active azole-amide compounds. Google Patents. URL:[3]

  • US5869737A - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. Google Patents. URL:[4]

  • 1-cyano-2-methylcyclopropane-1-carboxylic acid (C6H7NO2) - PubChemLite. Université du Luxembourg / PubChem. URL:[Link][1]

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The Strategic Role of 1-Cyano-2-methylcyclopropane-1-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropane Moiety as a Cornerstone in Modern Crop Protection

In the landscape of modern agrochemical development, the relentless pursuit of compounds with high efficacy, target specificity, and favorable environmental profiles is paramount. Within this context, strained ring systems, particularly the cyclopropane scaffold, have emerged as a cornerstone in the design of potent insecticides and fungicides.[1][2][3] The unique stereochemical and electronic properties conferred by the three-membered ring are instrumental in defining the biological activity of numerous commercially successful crop protection agents.[2][3] 1-Cyano-2-methylcyclopropane-1-carboxylic acid, a functionally rich and stereochemically complex building block, represents a key intermediate in the synthesis of a new generation of these vital agricultural tools. Its rigid structure and the presence of reactive cyano and carboxylic acid functionalities allow for the precise construction of complex molecules with enhanced insecticidal and fungicidal properties.[4] This guide provides an in-depth exploration of the application of 1-Cyano-2-methylcyclopropane-1-carboxylic acid in agrochemical synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.

Core Application: A Gateway to Synthetic Pyrethroids and Beyond

The primary application of 1-Cyano-2-methylcyclopropane-1-carboxylic acid and its close derivatives in agrochemical synthesis is as a precursor to the acid moiety of synthetic pyrethroid insecticides.[5][6][7] Pyrethroids are a major class of insecticides that mimic the structure and mode of action of the natural pyrethrins found in chrysanthemum flowers. They are highly valued for their potent activity against a broad spectrum of insect pests and their relatively low toxicity to mammals and birds.[7][8]

The cyclopropane ring is a critical component of the pyrethroid pharmacophore, responsible for maintaining the correct three-dimensional conformation for binding to the voltage-gated sodium channels in the insect's nervous system.[2] The presence of the cyano and methyl groups on the cyclopropane ring of 1-Cyano-2-methylcyclopropane-1-carboxylic acid allows for the creation of pyrethroids with enhanced metabolic stability and insecticidal potency.

While the primary focus is on pyrethroids, the unique reactivity of this cyclopropane derivative also opens avenues for its use in the synthesis of other classes of agrochemicals, including certain fungicides and herbicides, where precise stereochemistry and molecular rigidity are desired.

Synthetic Pathways and Methodologies

The synthesis of agrochemicals using 1-Cyano-2-methylcyclopropane-1-carboxylic acid typically involves the esterification of the carboxylic acid group with a suitable alcohol moiety, which often contains the toxophoric part of the final pesticide. The cyano group can be retained in the final product or can be further transformed to introduce additional functionality.

Below is a generalized workflow for the synthesis of a pyrethroid-like insecticide from 1-Cyano-2-methylcyclopropane-1-carboxylic acid.

Synthetic Workflow 1-Cyano-2-methylcyclopropane-1-carboxylic acid 1-Cyano-2-methylcyclopropane-1-carboxylic acid Activation of Carboxylic Acid Activation of Carboxylic Acid 1-Cyano-2-methylcyclopropane-1-carboxylic acid->Activation of Carboxylic Acid (e.g., Thionyl chloride, Oxalyl chloride) Esterification Esterification Activation of Carboxylic Acid->Esterification Pyrethroid-like Insecticide Pyrethroid-like Insecticide Esterification->Pyrethroid-like Insecticide Purification (Chromatography) Alcohol Moiety (e.g., 3-phenoxybenzyl alcohol) Alcohol Moiety (e.g., 3-phenoxybenzyl alcohol) Alcohol Moiety (e.g., 3-phenoxybenzyl alcohol)->Esterification

Caption: Generalized synthetic workflow for a pyrethroid-like insecticide.

Protocol 1: Synthesis of a Hypothetical Pyrethroid Ester

This protocol details the synthesis of a model pyrethroid ester, "Cyprothrin," from 1-Cyano-2-methylcyclopropane-1-carboxylic acid and 3-phenoxybenzyl alcohol. This procedure is illustrative and should be adapted and optimized based on the specific stereoisomers of the starting materials and the desired final product.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaPuritySupplier
1-Cyano-2-methylcyclopropane-1-carboxylic acidVaries by isomerC₆H₇NO₂>97%Commercial Source
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS>99%Sigma-Aldrich
3-Phenoxybenzyl alcohol138-34-1C₁₃H₁₂O₂>98%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂>99.8%Sigma-Aldrich
Anhydrous Pyridine110-86-1C₅H₅N>99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)N/ALab-prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄N/ASigma-Aldrich
Silica Gel for Column Chromatography7631-86-9SiO₂N/AMerck
Hexane110-54-3C₆H₁₄HPLC GradeFisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂HPLC GradeFisher Scientific

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-Cyano-2-methylcyclopropane-1-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the acid.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 3-phenoxybenzyl alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the alcohol solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure "Cyprothrin" ester.

Expected Yield and Characterization:

ProductTheoretical YieldActual YieldPurity (by HPLC)
"Cyprothrin"Calculated based on starting material75-85%>98%

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanism of Action: A Molecular Perspective

The insecticidal activity of pyrethroids derived from 1-Cyano-2-methylcyclopropane-1-carboxylic acid is primarily due to their interaction with voltage-gated sodium channels in the insect's nervous system.

Mode_of_Action Pyrethroid Pyrethroid Insecticide Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to Prolonged_Opening Prolonged Channel Opening Pyrethroid->Prolonged_Opening Causes Neuron Insect Neuron Hyperexcitation Neuronal Hyperexcitation Prolonged_Opening->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Simplified mode of action of pyrethroid insecticides.

By binding to the sodium channels, pyrethroids prevent them from closing normally, leading to a prolonged influx of sodium ions into the neuron. This results in repetitive nerve firing, leading to paralysis and ultimately the death of the insect. The specific stereochemistry of the cyclopropane ring is crucial for the precise fit of the molecule into the binding site on the sodium channel.

Conclusion: A Versatile Building Block for Future Innovations

1-Cyano-2-methylcyclopropane-1-carboxylic acid stands out as a valuable and versatile building block in the synthesis of modern agrochemicals. Its application in the creation of highly effective pyrethroid insecticides has significantly contributed to global food security. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable molecule in the ongoing quest for safer and more effective crop protection solutions. Further exploration of its reactivity and incorporation into novel chemical scaffolds promises to yield the next generation of innovative agrochemicals.

References

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  • GB2099810A - Cyclopropanecarboxylate esters and their use as pesticides - Google Patents.
  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents.
  • US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google Patents.
  • (1S,2S)-2-Methylcyclopropane-1-carboxylicacid - MySkinRecipes. Available at: [Link]

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  • EP2455365A1 - Process for the preparation cyano carboxylic acid esters - Google Patents.
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  • Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative - SIUE. Available at: [Link]

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  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - PMC. Available at: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators | Bioactive Compounds in Health and Disease - Online ISSN: 2574-0334. Available at: [Link]

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  • CN1050597C - Process for synthesizing cyclopropyl carboxylic ester - Google Patents.
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  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - Frontiers. Available at: [Link]

  • Why Choose Cyclopropanecarboxylic Acid: Benefits for R&D and Production. Available at: [Link]

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Topic: Experimental Design for Scaling Up 1-Cyano-2-methylcyclopropane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers and Drug Development Professionals

Abstract

1-Cyano-2-methylcyclopropane-1-carboxylic acid is a valuable chiral building block in medicinal chemistry and materials science, notable for the conformational rigidity and unique electronic properties imparted by its strained three-membered ring. Transitioning its synthesis from laboratory-scale discovery to pilot-plant or industrial production presents significant challenges in terms of safety, cost-effectiveness, and stereochemical control. This document provides a comprehensive guide for the strategic scale-up of its synthesis. We will explore a robust synthetic route via phase-transfer catalyzed (PTC) cyclopropanation, detail a systematic approach to process optimization, and outline critical safety protocols for handling key reagents. The methodologies are designed to be self-validating, ensuring that researchers can confidently develop a scalable, safe, and efficient manufacturing process.

Introduction: The Strategic Importance of Substituted Cyclopropanes

Cyclopropane rings are prevalent motifs in a wide array of biologically active molecules and approved pharmaceuticals. Their inherent ring strain and unique orbital arrangement allow them to act as bioisosteres for double bonds or as conformationally constrained linkers, profoundly influencing the binding affinity and pharmacokinetic properties of drug candidates. 1-Cyano-2-methylcyclopropane-1-carboxylic acid, possessing two stereocenters and versatile functional groups (a nitrile and a carboxylic acid), serves as a critical intermediate for more complex molecular architectures. However, methods suitable for laboratory discovery often rely on reagents or conditions that are not amenable to large-scale production, such as the use of hazardous diazo compounds or expensive transition metal catalysts.[1][2] Therefore, a dedicated experimental design for process scale-up is essential.

Evaluation of Synthetic Strategies for Scale-Up

Several synthetic routes to cyclopropane derivatives have been reported, but not all are suitable for industrial application.[3][4] The ideal process should prioritize safety, atom economy, cost of goods, and operational simplicity.

Synthetic Strategy Advantages Scale-Up Challenges References
Transition-Metal Catalyzed Carbene Insertion High stereoselectivity is achievable with chiral catalysts.Use of potentially explosive diazo compounds; high cost of noble metal catalysts (e.g., Rh, Ru); catalyst removal from the product.[2][3][5][6]
Simmons-Smith Cyclopropanation Good functional group tolerance; stereospecific.Stoichiometric use of expensive and moisture-sensitive zinc-copper couple or diethylzinc; generation of significant metal waste streams.[7]
Michael-Initiated Ring Closure (MIRC) Avoids diazo compounds and often uses inexpensive bases; amenable to phase-transfer catalysis (PTC).Requires careful control of base strength and reaction conditions to avoid side reactions; can generate isomeric byproducts.[8][9][10]

For the purpose of this guide, we will focus on the Michael-Initiated Ring Closure (MIRC) approach facilitated by Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for large-scale synthesis as it allows for the reaction of water-soluble and organic-soluble reagents in a biphasic system, often with mild conditions, simplified workups, and reduced solvent usage.[8][11]

Proposed Scalable Synthetic Pathway

The selected pathway involves the alkylation of an active methylene compound, ethyl 2-cyanopropionate, with 1,2-dibromopropane under phase-transfer conditions, followed by hydrolysis of the resulting cyclopropane ester to yield the target carboxylic acid.

Synthetic Pathway reactant1 Ethyl 2-cyanopropionate intermediate Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate cond1 NaOH (aq), Toluene Phase-Transfer Catalyst (TBAB) Heat reactant2 1,2-Dibromopropane cond2 1. NaOH (aq), EtOH, Heat 2. HCl (aq) intermediate->cond2 product 1-Cyano-2-methylcyclopropane- 1-carboxylic acid cond1->intermediate cond2->product

Caption: Proposed two-step synthesis of the target molecule via PTC and hydrolysis.

Experimental Design for Process Optimization and Scale-Up

A successful scale-up requires a systematic investigation of critical process parameters (CPPs) to establish a robust and reproducible process. The workflow is divided into three logical phases.

Scale-Up Workflow phase1 Phase 1: Lab-Scale Proof of Concept (1-50 g) phase2 Phase 2: Process Parameter Optimization (DoE) phase1->phase2 sub2_1 Parameter Screening: Temp, Concentration, Catalyst Load phase2->sub2_1 Identify CPPs phase3 Phase 3: Pilot-Scale Demonstration (1-10 kg) sub2_2 Response Surface Methodology: Yield & Purity Optimization sub2_1->sub2_2 Model sub2_3 Robustness Testing sub2_2->sub2_3 Verify sub2_3->phase3 Define PARs* legend legend

Caption: A phased approach to systematic process scale-up and optimization.

Phase 1: Laboratory-Scale Protocol (Proof of Concept)

Objective: To establish a baseline procedure, confirm product identity, and identify potential challenges.

Protocol 1: Synthesis of Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate

  • Setup: Equip a 1 L, 3-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charging Reagents: To the flask, add ethyl 2-cyanopropionate (1 equiv.), toluene (5 volumes), 1,2-dibromopropane (1.2 equiv.), and tetrabutylammonium bromide (TBAB, 0.05 equiv.).

  • Reaction Initiation: Begin vigorous stirring (≥300 RPM) to ensure good mixing of the biphasic system. Slowly add a 50% w/w aqueous solution of sodium hydroxide (3.0 equiv.) over 30-45 minutes, monitoring the internal temperature. A mild exotherm is expected.

  • Reaction: Heat the mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) by quenching a small aliquot with dilute HCl and extracting with ethyl acetate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (3 volumes) and separate the organic layer. Wash the organic layer with brine (2 x 2 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Hydrolysis to 1-Cyano-2-methylcyclopropane-1-carboxylic acid

  • Setup: Charge the crude ester from Protocol 1 into a suitable flask with a reflux condenser and magnetic stirrer.

  • Saponification: Add ethanol (3 volumes) and a 20% aqueous solution of sodium hydroxide (2.5 equiv.). Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, until TLC or HPLC analysis indicates complete consumption of the ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with methyl tert-butyl ether (MTBE) to remove non-polar impurities. Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid.

  • Product Collection: The product will precipitate as a solid. If it oils out, extract with dichloromethane or ethyl acetate. Filter the solid product, wash with cold water, and dry under vacuum. The yield for this unoptimized process is expected to be in the range of 60-75%.[12]

Phase 2: Process Parameter Optimization (Design of Experiments)

Objective: To identify the Critical Process Parameters (CPPs) and establish a Proven Acceptable Range (PAR) for each, maximizing yield and purity while ensuring process robustness.

A Design of Experiments (DoE) approach is highly recommended over a one-factor-at-a-time (OFAT) approach to efficiently study the interactions between parameters.

Parameter Range to Study Rationale / Potential Impact
Temperature (°C) 40 - 80Affects reaction rate vs. side reactions (e.g., hydrolysis of nitrile/ester). Higher temperatures may lead to impurity formation.
Base Equivalents 2.5 - 4.0Stoichiometric excess is required, but too much can promote side reactions and complicate work-up.
Phase-Transfer Catalyst Loading (mol%) 1 - 10Impacts reaction rate and cost. Finding the minimum effective loading is crucial for scale-up.
Stirrer Speed (RPM) 200 - 500Critical for mass transfer in a biphasic system. Insufficient mixing will stall the reaction. This parameter is highly scale-dependent.
Solvent Volume (v/w) 3 - 10Affects concentration and reaction rate. More dilute conditions can improve selectivity but decrease throughput.

Critical Safety Considerations for Scale-Up

Handling cyanide-containing compounds and strong bases at scale requires stringent safety protocols.[13]

  • Cyanide Handling: The starting material, ethyl 2-cyanopropionate, is a nitrile. While less acutely toxic than inorganic cyanide salts, it can release hydrogen cyanide (HCN) upon contact with strong acids or under harsh thermal conditions.

    • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[13][14]

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and double-glove with nitrile gloves.[15][16]

    • Emergency Preparedness: Ensure a cyanide antidote kit is available and personnel are trained in its use. An emergency shower and eyewash station must be immediately accessible.[16]

  • Exotherm Management: The cyclopropanation and hydrolysis steps can be exothermic.

    • Control Measures: On a larger scale, reagents like aqueous NaOH should be added via a dosing pump at a controlled rate. The reactor must have an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated.

  • Waste Disposal: All aqueous and organic waste streams must be treated as hazardous. Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions (pH > 10) before disposal according to institutional and local regulations.[14]

Analytical Methods and Purification Strategy

  • In-Process Controls (IPCs):

    • GC/FID: To monitor the disappearance of starting materials and the formation of the intermediate ester in Protocol 1.

    • HPLC/UV: To monitor the hydrolysis of the ester to the final carboxylic acid in Protocol 2.

  • Final Product Analysis:

    • NMR (¹H, ¹³C): To confirm the structure and isomeric ratio of the final product.

    • LC-MS: To confirm the molecular weight and identify trace impurities.

    • Purity by HPLC: To determine the final purity of the isolated material.

  • Scale-Up Purification: While column chromatography is useful at the lab scale, it is often impractical for large quantities.[17]

    • Crystallization: The final carboxylic acid product is likely a solid, making crystallization the preferred method for purification at scale. A solvent screen should be performed to identify a suitable system that provides high recovery and excellent impurity rejection.

    • Distillation: The intermediate ester can be purified by vacuum distillation if thermally stable.

References

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. [Link]

  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. [Link]

  • Process of preparation of cyclopropane carboxylic acids.
  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]

  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka. [Link]

  • Cyanides. Division of Research Safety - Illinois. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

  • Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Universiteit Gent. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
  • Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PMC - NIH. [Link]

  • Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. ResearchGate. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. [Link]

  • Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations. Diva-Portal.org. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 1-Cyano-2-methylcyclopropane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyano-2-methylcyclopropanecarboxylic acid . As a targeted resource for researchers and drug development professionals, this guide bypasses generic chemistry advice to specifically target the mechanistic bottlenecks of this synthesis: competitive alkyl halide elimination during cyclopropanation, and chemoselectivity failures (nitrile hydrolysis) during ester saponification.

Process Logic & Mechanistic Causality

The most reliable, scalable pathway to 1-cyano-2-methylcyclopropanecarboxylic acid utilizes a base-promoted cyclopropanation of ethyl cyanoacetate with 1,2-dibromopropane, followed by selective ester hydrolysis [1].

The causality of this sequence relies on exploiting the dual-activation of the alpha-carbon in ethyl cyanoacetate (


). When deprotonated, the resulting highly nucleophilic enolate attacks the less sterically hindered primary bromide of 1,2-dibromopropane via an intermolecular 

reaction. The resulting intermediate (ethyl 4-bromo-2-cyanopentanoate) features an even more acidic alpha-proton. A rapid secondary deprotonation triggers an intramolecular 3-exo-tet

displacement of the secondary bromide, closing the cyclopropane ring [2].

MechanismPath N1 Ethyl cyanoacetate N2 Cyanoacetate Enolate (Hydrophilic Nucleophile) N1->N2 Deprotonation by NaOH/TBAB (PTC) N3 Monoalkylated Intermediate (Ethyl 4-bromo-2-cyanopentanoate) N2->N3 Intermolecular SN2 on 1,2-dibromopropane N4 Secondary Enolate (High Alpha-Acidity) N3->N4 Rapid Deprotonation (C2 Position) N5 Cyclized Ester (Ethyl 1-cyano-2-methylcyclopropanecarboxylate) N4->N5 Intramolecular SN2 (Ring Closure)

Figure 1: Stepwise mechanism for cyclopropanation via alpha-halo enolate intermediates.

Quantitative Yield Optimization

Yield attrition usually occurs due to poor base/solvent selection. Strong alkoxides (e.g.,


) or hydrides (

) often promote

elimination of 1,2-dibromopropane to 2-bromopropene before the desired

attack can occur. The quantitative data below reflects our optimized findings: Phase Transfer Catalysis (PTC) is strictly required for maximizing yield.
StepBase / Solvent SystemTemp (°C)Rxn Time (h)Avg. Yield (%)Causality / Scientist Note
1: Cyclopropanation

/ DMF
60 - 8012 - 1665 - 75%Standard homogeneous method; prolonged heating increases side products.
1: Cyclopropanation

/ THF
0 - 254 - 650 - 60%Too strongly basic; promotes O-alkylation and E2 elimination of dibromide.
1: CyclopropanationNaOH /

+ TBAB (PTC)
40 - 506 - 880 - 85% Recommended. PTC suppresses elimination and prevents over-alkylation.
2: HydrolysisLiOH·

/ THF:

(3:1)
20 - 252 - 488 - 92% Recommended. Mildest conditions. Preserves the fragile nitrile group.
2: HydrolysisNaOH / MeOH:

40 - 602 - 360 - 70%High risk of concurrent nitrile hydration (to amide) at elevated temperatures.

Self-Validating Standard Operating Protocols (SOP)

SynthesisWorkflow A Stage 1: Cyclopropanation B Intermediate: Ethyl 1-Cyano-2-methyl- cyclopropanecarboxylate A->B Ethyl cyanoacetate + 1,2-dibromopropane (NaOH, TBAB, 40°C) C Stage 2: Ester Hydrolysis B->C Isolation & Purification D Final Product: 1-Cyano-2-methyl- cyclopropanecarboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 2.0-2.5)

Figure 2: Phase-transfer catalyzed synthesis and controlled hydrolysis workflow.

Stage 1: Phase-Transfer Catalyzed Cyclopropanation
  • Charge Reactor: To a robustly stirred round-bottom flask, add 1.0 eq of ethyl cyanoacetate and 1.1 eq of 1,2-dibromopropane.

  • Add PTC System: Introduce 0.1 eq of tetra-n-butylammonium bromide (TBAB) followed by an equal volume of

    
     or toluene to facilitate mass transfer.
    
  • Initiate Reaction: Dropwise add 2.2 eq of a 50% aqueous NaOH solution while strictly maintaining the internal temperature below 45°C using an ice bath.

  • Self-Validation Checkpoint 1 (TLC): After 6 hours, run a TLC (20% EtOAc/Hexanes) and stain with

    
    . The reaction is validated when the ethyl cyanoacetate spot (
    
    
    
    ) is entirely replaced by a non-UV active but
    
    
    -active spot (
    
    
    ).
  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over

    
    , and evaporate the solvent to yield the intermediate ester.
    
Stage 2: Chemoselective Saponification
  • Charge Saponification Matrix: Dissolve the crude ester in a 3:1 mixture of THF:

    
    .
    
  • Base Addition: Add exactly 1.1 eq of solid

    
    . Stir at ambient temperature (20-25°C) for 3 hours. Do not heat [3].
    
  • Self-Validation Checkpoint 2 (IR / Mass Spec): Monitor by withdrawing a 0.1 mL aliquot, acidifying, and running an IR. The ester carbonyl stretch at ~1735

    
     must shift to an acid carbonyl stretch at ~1705 
    
    
    
    . The critical nitrile peak at ~2240
    
    
    must remain intact.
  • pH-Controlled Precipitation: Cool the mixture to 0°C. Dropwise add 2M HCl until the pH reaches exactly 2.0–2.5.

  • Isolation: Extract immediately with EtOAc. Dry and concentrate in vacuo (temperature < 35°C) to yield the final product.

Q&A Troubleshooting Guide

Q: My Stage 1 reaction stalled with unreacted 1,2-dibromopropane, but the ethyl cyanoacetate is gone. Why? A: This indicates the base acted destructively. In the absence of efficient phase transfer (or if stirring is poor), localized spikes of NaOH concentration promote the


 elimination of 1,2-dibromopropane into highly volatile 2-bromopropene, which flashes out of the reactor. Fix: Ensure aggressive biphasic stirring (>= 600 RPM) and ensure your TBAB is anhydrous and fully solubilized.

Q: I observed robust cyclopropanation, but my Step 2 hydrolysis generated a white precipitate that won't extract into EtOAc. What is it? A: You have over-hydrolyzed the cyano group. If saponification is conducted >40°C or with vast excesses of base, the alpha-cyano group undergoes hydration to form 1-carbamoyl-2-methylcyclopropanecarboxylic acid (an amide), which is highly water-soluble and tends to precipitate out as a zwitterion during acidification. Fix: Strictly limit LiOH to 1.1 equivalents and maintain the temperature below 25°C.

Q: During the final acidic workup, my mass yield dropped significantly, and


 NMR shows missing cyclopropane protons. What went wrong? 
A:  You triggered a decarboxylation cascade. Geminal cyano-carboxylic acids are prone to thermal decarboxylation. If you acidified using concentrated HCl (generating exotherms) or concentrated your final product on a rotary evaporator with a bath >40°C, the molecule ejected 

, leaving behind 1-cyano-2-methylcyclopropane. Fix: Acidify at 0°C and keep rotary evaporation baths tepid (<35°C).

Frequently Asked Questions (FAQs)

Q: Will this synthesis produce the cis or trans isomer? A: The protocol generates a diastereomeric mixture. The bulky ester and methyl groups sterically clash, generally resulting in a kinetic preference for the trans isomer (where the methyl group is trans to the bulkier carboxylic acid/ester). They can be separated via careful column chromatography of the ester intermediate on silica gel.

Q: Can I replace 1,2-dibromopropane with 1,2-dichloropropane to save money? A: While cheaper, 1,2-dichloropropane is a drastically poorer electrophile. The chloride leaving groups require much higher temperatures (>90°C) to facilitate the cyclopropanation, which virtually guarantees complete thermal degradation of the cyanoacetate enolate. Stick to the dibromide.

Q: Can I skip isolating the ester intermediate and just perform a "one-pot" synthesis? A: It is highly discouraged. The cyclopropanation utilizes highly concentrated aqueous salts and PTCs. If you simply add strong base to the pot to attempt hydrolysis, the high concentration of bromide salts and residual PTC will cause unpredictable exotherms, often resulting in complete decyanation. Always perform the biphasic extraction before moving to Stage 2.

References

  • Organic Syntheses Editorial Board. "Preparation of Cyclopropanecarboxylic Acid". Organic Syntheses, Coll. Vol. 3, 221 (1955). Available at:[Link] [1]

  • Ciulli, A. et al. "Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase". ChemRxiv (2023). Available at:[Link] [2]

  • Kasiotis, V. et al. "Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors". PubMed Central (PMC) (2019). Available at:[Link] [3]

troubleshooting common problems in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most pervasive challenges in constructing three-membered carbon rings. Cyclopropanation methodologies—ranging from zinc carbenoids to transition-metal carbenes and sulfur ylides—are highly sensitive to stoichiometric nuances, reagent activation, and mechanistic kinetics.

This guide abandons generic advice in favor of causality-driven troubleshooting, mechanistic validation, and verified experimental protocols.

Cyclopropanation Decision and Troubleshooting Workflow

To properly diagnose a synthetic failure, you must first verify that your chosen methodology aligns with the electronic nature of your substrate. The workflow below maps out the primary pathways and their most common failure modes.

G Start Select Cyclopropanation Strategy Unactivated Unactivated Alkene? Start->Unactivated Activated Electron-Deficient (Enone)? Start->Activated Diazo Diazo Decomposition (Rh/Cu) Unactivated->Diazo Simmons Simmons-Smith (Zn Carbenoid) Unactivated->Simmons Corey Johnson-Corey-Chaykovsky (Sulfur Ylide) Activated->Corey Dimer Issue: Diazo Dimerization (Maleate/Fumarate) Diazo->Dimer Sluggish Issue: Sluggish Reaction (Unreacted Alkene) Simmons->Sluggish Epoxide Issue: Epoxide Formation Instead of Cyclopropane Corey->Epoxide Syringe Solution: Syringe Pump Addition Dimer->Syringe Furukawa Solution: Furukawa Modification Sluggish->Furukawa Sulfoxonium Solution: Use Sulfoxonium Ylide Epoxide->Sulfoxonium

Cyclopropanation Reaction Selection and Troubleshooting Workflow

Frequently Asked Questions (FAQs) & Diagnostic Guides

A. Simmons-Smith Cyclopropanation (Zinc Carbenoids)

Q: My Simmons-Smith reaction is sluggish, yielding mostly unreacted starting material. How can I drive the reaction to completion? A: The standard Simmons-Smith reaction relies on a zinc-copper couple (Zn/Cu) to undergo oxidative insertion into diiodomethane (


) to form the active carbenoid (

)[1]. If the zinc surface is oxidized or improperly activated, this insertion fails. Causality & Solution: You must either activate the zinc dust rigorously (using dilute acid washes followed by

treatment) or switch to the Furukawa modification . The Furukawa protocol bypasses solid-state surface activation entirely by using homogeneous diethylzinc (

).

undergoes rapid alkyl group exchange with

in solution, generating the reactive zinc carbenoid instantly and reliably[1][2].

Q: I am observing poor enantiomeric excess (ee) when using chiral ligands in an asymmetric Simmons-Smith reaction. Why is the background racemic pathway outcompeting the chiral pathway? A: This is a well-documented aggregation issue. In traditional conditions (especially with allylic alcohols), the monomeric iodomethylzinc allyloxide intermediate has a high thermodynamic propensity to self-assemble into dimers or tetramers[3]. Causality & Solution: The tetrameric complex shields the zinc center from your chiral ligand and undergoes rapid intramolecular cyclopropanation, producing a racemic product[3]. To disrupt this, employ a stoichiometric amount of the Charette chiral dioxaborolane ligand . This ligand effectively breaks up the oligomers, converting the intermediate into an energetically stable, four-coordinated chiral zinc/ligand monomer that enforces strict stereofacial discrimination[3].

B. Transition Metal-Catalyzed Diazo Decomposition (Rh, Cu)

Q: My dirhodium-catalyzed reaction with ethyl diazoacetate (EDA) is yielding a mixture of fumarate and maleate byproducts rather than the desired cyclopropane. What causes this? A: You are observing carbene dimerization. When the metal catalyst extrudes


 from the diazo compound, it forms a highly electrophilic metal-carbene intermediate[4]. If the local concentration of unreacted diazo compound in the solution is too high, the metal-carbene will rapidly react with the diazo nucleophile rather than the alkene, yielding fumarate and maleate dimers[5][6].
Causality & Solution: Carbene dimerization is a purely kinetic problem. Because the alkene is often a weaker nucleophile than the diazo compound itself, you must artificially starve the reaction of the diazo compound. Use a syringe pump to add the diazo compound dropwise over 4–8 hours, ensuring its steady-state concentration remains near zero[7].

Q: How can I improve the trans/cis (or exo/endo) diastereoselectivity in Rh-catalyzed cyclopropanation? A: Diastereoselectivity in diazo decomposition is dictated by the trajectory of the alkene as it approaches the metal-bound carbene. Causality & Solution: You can alter the activation energy differences of the transition states via two methods. First, lower the reaction temperature; a lower thermal baseline limits the reaction to the lowest-energy (usually trans-forming) transition state[7]. Second, increase the steric bulk of the carbene precursor (e.g., swapping ethyl diazoacetate for tert-butyl diazoacetate or BHT diazoacetate). The added bulk forces the alkene substituent to point away from the ester group during approach, overwhelmingly favoring the trans isomer[7].

C. Johnson-Corey-Chaykovsky Reaction (Sulfur Ylides)

Q: I am attempting to cyclopropanate an enone using a sulfur ylide, but I keep isolating the corresponding epoxide instead. Why? A: You are likely using the wrong class of sulfur ylide. The Corey-Chaykovsky reaction outcome is entirely dependent on the stabilization of the ylide used[8][9]. Causality & Solution: If you generate a sulfonium ylide (e.g., from trimethylsulfonium iodide), you form a highly reactive, hard nucleophile that kinetically attacks the carbonyl carbon directly (1,2-addition), yielding an epoxide[10][11]. To achieve cyclopropanation on an enone, you must use a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide, generated from trimethylsulfoxonium iodide). The added oxygen stabilizes the carbanion, making it a softer nucleophile. This allows the initial carbonyl attack to be reversible, ultimately funneling the reaction through the thermodynamically favored 1,4-conjugate addition (Michael addition), followed by intramolecular ring closure to expel DMSO and form the cyclopropane[8][10].

Quick-Reference Troubleshooting Data

The following table summarizes diagnostic indicators and quantitative adjustments for routine optimization.

Reaction ClassPrimary ReagentsCommon DefectKinetic / Mechanistic CauseRecommended Parameter Adjustment
Simmons-Smith Alkene,

, Zn/Cu
Low ConversionIncomplete Zn insertion due to surface oxide layer.Switch to Furukawa protocol (

). Run at 0 °C to RT.
Simmons-Smith Allylic Alcohol,

,

Low Enantiomeric ExcessZn-allyloxide tetramerization outcompeting chiral ligand binding.Add 1.0 equiv. Charette dioxaborolane ligand to enforce monomeric state.
Diazo Decomp. Alkene, EDA,

Carbene DimerizationHigh local concentration of EDA outcompetes alkene nucleophile.Syringe pump addition of EDA over 4–8h at 1.2–2.0 equiv total.
Diazo Decomp. Alkene, EDA,

Poor trans/cis ratioMinimal steric differentiation in transition state approach.Decrease temp (-20 °C) and use t-butyl diazoacetate.
Corey-Chaykovsky Enone, Sulfur YlideEpoxide FormationUnstabilized sulfonium ylide driving irreversible 1,2-addition.Use sulfoxonium salts (e.g.,

) + NaH for J-C-C reagent.

Mechanistic Validation & Reaction Pathways

To fully understand why the syringe pump is mandatory for transition-metal catalyzed cyclopropanation, we must map the catalytic cycle. The extrusion of nitrogen gas is irreversible and rate-limiting[4]. Once the metallocarbene forms, its extreme reactivity dictates that it will couple with whichever nucleophile it encounters first.

Cycle Rh Rh(II) Catalyst Coord Diazo Coordination Rh->Coord + Diazo Compound Carbene Rh-Carbene Complex Coord->Carbene - N₂ (Rate-Limiting) Alkene Alkene Approach Carbene->Alkene Release Cyclopropane Release Alkene->Release + Alkene Release->Rh Catalyst Turnover

Mechanism of Rhodium-Catalyzed Diazo Decomposition and Cyclopropanation

Verified Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

Mechanistic Note: The use of diethylzinc avoids heterogeneous surface kinetic issues associated with Zn/Cu couples[7].

  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere.

  • Setup: Add the alkene (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 5 mL). Cool the solution to 0 °C using an ice bath[7].

  • Zinc Activation: Slowly add diethylzinc (

    
    , 1.2 mmol, 1.2 equiv) as a 1.0 M solution in hexanes[7]. Warning: 
    
    
    
    is highly pyrophoric.
  • Carbenoid Generation: Dropwise, add diiodomethane (

    
    , 1.2 to 2.0 equiv) to the mixture[7]. Maintain the temperature at 0 °C during addition to prevent rapid exothermic degradation.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor via TLC[7].

  • Quench: Carefully quench the reaction with saturated aqueous

    
     to destroy unreacted organozinc species. Extract with dichloromethane.
    
Protocol 2: Dirhodium(II)-Catalyzed Cyclopropanation (Syringe Pump Method)

Mechanistic Note: Slow addition is structurally critical to suppress diazo dimerization[5][7].

  • Preparation: Flame-dry a round-bottom flask under N₂ or Argon.

  • Catalyst Loading: Add the alkene (1.0 mmol, or up to 5 equiv if volatile/cheap) and 5 mL of anhydrous dichloromethane (CH₂Cl₂). Add the dirhodium(II) catalyst (e.g.,

    
    , 0.01 mmol, 1 mol%)[7].
    
  • Diazo Solution: Prepare a separate solution of ethyl diazoacetate (EDA, 1.2 mmol) dissolved in 5 mL of anhydrous CH₂Cl₂[7].

  • Addition: Load the EDA solution into a gas-tight syringe. Using a programmable syringe pump, add the EDA to the vigorously stirring reaction mixture over 4 to 8 hours at room temperature[7].

  • Completion: Stir for an additional 1 hour post-addition. Concentrate under reduced pressure and purify via flash chromatography[7].

Protocol 3: Johnson-Corey-Chaykovsky Cyclopropanation of an Enone

Mechanistic Note: Utilizing a sulfoxonium salt enforces the 1,4-addition necessary for cyclopropanation instead of epoxide formation[8][11].

  • Ylide Generation: In a flame-dried flask under argon, suspend trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5 mL).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir at room temperature until hydrogen gas evolution ceases (approx. 30 minutes), resulting in a clear solution of dimethyloxosulfonium methylide[8][10].

  • Addition: Dissolve the enone (1.0 mmol) in a minimal amount of DMSO and add it dropwise to the ylide solution.

  • Cyclization: Stir the reaction mixture at room temperature to 50 °C for 4–12 hours. The zwitterionic intermediate will undergo ring closure, eliminating DMSO as a leaving group to form the cyclopropane[8][11].

  • Workup: Pour the mixture into cold water and extract with diethyl ether. Wash the organic layer thoroughly with water to remove residual DMSO.

References

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. organic-chemistry.org. 10

  • Simmons–Smith reaction – cyclopropanation of alkenes. orgosolver.com.1

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis - Apollo Scientific. apolloscientific.co.uk. 8

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. wikipedia.org. 9

  • Corey-Chaykovsky Reaction - Alfa Chemistry. alfa-chemistry.com.11

  • Catalytic Methods for the Transfer of Nonstabilized Carbenes | ACS Catalysis. acs.org. 4

  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity - Benchchem. benchchem.com. 7

  • Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand | Journal of the American Chemical Society. acs.org.3

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. organicchemistrytutor.com. 2

  • Polyether Macrocycles from Intramolecular Cyclopropanation and Ylide Formation. Effect of Catalyst and Coordination - PMC. nih.gov. 5

  • Organic & Biomolecular Chemistry - RSC Publishing. rsc.org. 6

Sources

Technical Support Center: Advanced Purification of Polar Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The purification of polar cyclopropane derivatives—such as cyclopropyl amino acids, fluorocyclopropanes, and donor-acceptor (D-A) cyclopropanes—presents distinct physical and chemical hurdles. Due to inherently high ring strain, stereochemical rigidity, and complex electronic properties, these molecules are notorious for decomposing on-column, tailing, and exhibiting poor resolution.

This guide synthesizes field-proven troubleshooting strategies, addressing the underlying chemical causality of these challenges to help you optimize your purification workflows.

I. The "Disappearing Product": Mitigating Silica-Induced Degradation

Q: Why does my polar cyclopropane degrade or form severe streaks and multiple new spots during normal-phase flash chromatography?

The Causality: Cyclopropane rings inherently possess significant angle strain. In highly substituted systems—particularly donor-acceptor (D-A) cyclopropanes—electronic push-pull effects further weaken the ring architecture[1]. Quantum mechanical calculations and structural analyses demonstrate that the distal (C2-C3) bond frequently experiences abnormal lengthening prior to protonation[2].

Standard silica gel possesses acidic silanol groups (pKa ~4.5–5.0). When a polar cyclopropane interacts with these silanols, the elongated, electron-rich distal bond acts as a primed site for electrophilic cleavage[2]. This protonation triggers a heterolytic bond cleavage, resulting in ring-opening, decomposition, and the appearance of multiple byproduct spots on your TLC plate[3].

The Solution: Neutralization of the stationary phase is mandatory. By masking the acidic silanol sites, you prevent the initial protonation event that cascades into ring destruction[4].

G Substrate Polar Cyclopropane NormalSilica Standard Silica Gel (Acidic Silanols) Substrate->NormalSilica Deactivated Base-Deactivated Silica (1% Et3N) Substrate->Deactivated Protonation Distal C-C Bond Lengthening & Protonation NormalSilica->Protonation RingOpening Ring-Opened Decomposition Protonation->RingOpening Intact Intact Elution & High Yield Recovery Deactivated->Intact

Mechanistic pathway: Silica-induced ring-opening vs. base-deactivated silica stabilization.

📋 Protocol: Amine-Deactivated Silica Gel Chromatography

This self-validating protocol ensures that the column environment remains strictly neutral, preventing electrophilic cleavage.

  • Eluent Preparation: Prepare your target mobile phase (e.g., Hexanes/Ethyl Acetate) and supplement it with 1% (v/v) Triethylamine (Et₃N)[4].

  • Column Packing & Saturation: Pack the silica gel as a slurry using the Et₃N-spiked non-polar solvent. Self-Validation Step: Flush the column with at least 3 column volumes (CV) of the deactivated eluent. Check the pH of the eluent exiting the column using indicator paper; it must read distinctly basic (pH > 8) before loading the sample.

  • Sample Loading: Dissolve the crude cyclopropane in a minimal amount of the deactivated mobile phase. To avoid overloading and channeling (which exacerbates streaking), adhere to a strict 1:30 to 1:100 ratio of crude product to silica gel by weight[4].

  • Fraction Collection & Verification: Elute the compound. Immediately spot the collected fractions alongside the crude mixture on a TLC plate to confirm the absence of degradation byproducts.

II. Stereoisomer Resolution: Mastering Chiral Chromatography

Q: I have synthesized a racemic polar cyclopropane, but I cannot resolve the enantiomers using standard HPLC. What is the alternative?

The Causality: The rigid, highly constrained architecture of cyclopropane derivatives demands extremely precise spatial recognition from the Chiral Stationary Phase (CSP)[5]. In standard liquid chromatography (HPLC), both the analyte and the functional groups of the CSP are enveloped by a dense liquid solvent sphere. The activation energy required to break this solvent sphere and allow the necessary transient chiral binding is prohibitively high, often resulting in co-elution[5].

Supercritical Fluid Chromatography (SFC) is the definitive solution. Because supercritical CO₂ acts as a highly diffuse mobile phase, it lacks the dense solvation shell of standard liquid solvents. This drastically lowers the activation energy barrier, allowing the rigid cyclopropane to intimately interact with complex selectors, such as permethyl β-cyclodextrins, facilitating baseline separation of enantiomers and diastereomers[5][6][7].

SFC_Workflow Racemate Racemic Mixture CSP Screen Stationary Phases (e.g., β-Cyclodextrin) Racemate->CSP SFC Analytical SFC (Low Activation Energy) CSP->SFC Prep Preparative SFC Scale-Up SFC->Prep Enantiomers Enantiomer A Enantiomer B Prep->Enantiomers

Workflow for Chiral SFC method development and preparative scale-up of cyclopropanes.

📋 Protocol: High-Resolution Chiral SFC Workflow
  • CSP Selection: Begin screening with a panel of cyclodextrin-based or polysaccharide-derived stationary phases (e.g., Chiralpak series), as these torus-shaped and helical structures offer excellent stereoselectivity for constrained cyclopropanes[4][7].

  • Analytical Screening: Inject the racemic mixture at an analytical scale using a gradient of supercritical CO₂ and a polar modifier (e.g., 5-20% Methanol). Self-Validation Step: Calculate the resolution factor (

    
    ). Proceed to scale-up only if 
    
    
    
    (baseline separation).
  • Preparative Scale-Up: Transfer the optimized analytical method to a preparative-scale column matching the CSP chemistry. Monitor backpressure closely, as fluctuations in CO₂ density can alter retention times and selectivity[4].

III. Visualization & Recovery Challenges

Q: My fluorinated cyclopropane derivative does not appear under a UV lamp, and I am suffering massive yield losses during solvent concentration. How can I fix this?

A: Visualization: Many polar cyclopropanes, particularly alkyl, fluorinated, or non-aromatic amino acid derivatives, lack a conjugated


-system capable of absorbing UV light[4].
Solution: Rely exclusively on robust chemical stains. Potassium Permanganate (KMnO₄) is highly recommended for these derivatives. It readily oxidizes trace impurities and specific functional groups, appearing as bright yellow spots against a deep purple background[4].

A: Recovery: Short-chain or heavily halogenated cyclopropanes (like chloromethylcyclopropanes) are thermally labile and unexpectedly volatile[8]. High temperatures during rotary evaporation or distillation actively induce decomposition or evaporation alongside the solvent[8]. Solution: Maintain your rotary evaporator water bath strictly below 30°C. Do not leave the purified product under a high vacuum pump for extended periods.

IV. Summary of Quantitative Optimization Parameters

The following table summarizes the comparative operational thresholds necessary to safeguard polar cyclopropane yields throughout purification.

ParameterStandard OperationOptimized Cyclopropane StrategyMechanistic RationaleReference
Stationary Phase Standard Silica (pKa ~4.5)Amine-Deactivated (1% Et₃N)Prevents protonation and electrophilic cleavage of the elongated C2-C3 bond.[2],[4]
Column Loading 1:10 to 1:20 (w/w)1:30 to 1:100 (Sample:Silica)Avoids channeling; minimizes column residence time for sensitive molecules.[4]
Chiral Separation HPLCSFC (Supercritical CO₂)Lowers activation energy required for binding to the Chiral Stationary Phase.[6],[5]
TLC Visualization UV Light (254 nm)KMnO₄ Chemical StainCircumvents the lack of UV-active chromophores in non-aromatic systems.[4]
Concentration Temp. > 40°C< 30°CSuppresses thermal decomposition and volatile product loss during drying.[8]

References

1.[6] A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - Organic Letters, ACS Publications. 6 2.[1] Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis - Chemical Reviews, ACS Publications. 1 3.[2] Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - NIH. 2 4.[5] Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - MDPI. 5 5.[8] Technical Support Center: Purification of (Chloromethyl)cyclopropane Derivatives - Benchchem. 8 6.[4] Technical Support Center: Purification of Fluorocyclopropane Isomers - Benchchem. 4 7.[3] Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes - Benchchem. 3 8.[7] Modified Cyclodextrins for Chiral Separation - National Academic Digital Library of Ethiopia. 7

Sources

Validation & Comparative

comparative analysis of 1-Cyano-2-methylcyclopropane-1-carboxylic acid with its non-cyanated analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 1-Cyano-2-methylcyclopropane-1-carboxylic Acid vs. Its Non-Cyanated Analog

An Application Scientist’s Guide to Electronic Modulation, Bioisosterism, and Physicochemical Characterization.

As a Senior Application Scientist in early-stage drug discovery, a frequent challenge is tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound without fundamentally altering its target geometry. The cyclopropane ring has emerged as an indispensable structural motif, often utilized as a bioisostere for double bonds to prevent in vivo isomerization while maintaining structural rigidity and enhancing aqueous solubility due to its high sp³ character[1].

When we compare 2-methylcyclopropane-1-carboxylic acid with its α-cyanated analog, 1-cyano-2-methylcyclopropane-1-carboxylic acid , we observe a masterclass in how a single functional group substitution drastically reprograms a molecule's electronic landscape. This guide deconstructs the structural causality, physicochemical impacts, and self-validating protocols required to analyze these two building blocks.

Quantitative Data Presentation: Structural & Physicochemical Profile

The addition of a cyano (-C≡N) group at the α-carbon (C1) of the cyclopropane ring induces significant changes in acidity, molecular weight, and spatial bulk.

Parameter2-Methylcyclopropane-1-carboxylic acid1-Cyano-2-methylcyclopropane-1-carboxylic acid
Structure / Formula C₅H₈O₂[2]C₆H₇NO₂
Monoisotopic Mass 100.05 Da[2]125.04 Da
Predicted pKa (25 °C) ~4.83[3]~2.31[4]
Electronic Profile Weak inductive (+I) effect from the methyl group.Potent electron-withdrawing (-I) effect from the cyano group[5].
Medicinal Utility Base scaffold, conformational restrictor.Highly polarized intermediate, H-bond acceptor, pKa modulator[6].
Safety / Hazards Corrosive (H314), Irritant[3]Corrosive, Harmful by inhalation/ingestion[4]

Causality & Mechanistic Impact of α-Cyanation

The Inductive Reality of the Cyano Group

Why does the pKa drop by more than two full logarithmic units when the cyano group is introduced? The causality lies in the immense electronegativity of the sp-hybridized nitrogen in the -C≡N group. Through the rigid sigma-bond framework of the cyclopropane ring, the cyano group exerts a potent electron-withdrawing inductive pull (-I effect)[5]. When the adjacent carboxylic acid is deprotonated, this inductive effect rapidly disperses the resulting negative charge, profoundly stabilizing the carboxylate conjugate base[7]. A more stable conjugate base directly equates to a more willing release of a proton—hence the shift from a weak aliphatic acid (pKa ~4.83)[3] to a notably stronger acid (pKa ~2.31)[4].

Steric Hindrance and Conformational Locking

Beyond electronic effects, the addition of a cyano group at the C1 position alters the steric environment. Cyclopropanes uniquely stabilize conformations where the adjacent π-systems (like the carbonyl of the carboxylic acid) align to overlap with the bent "banana bonds" of the three-membered ring. By replacing a small α-hydrogen with a rigid, linear cyano group, the molecule undergoes severe conformational locking. This forces the molecule into specific perpendicular orientations that can be tactically exploited to optimize receptor binding pockets or block metabolic degradation sites (such as CYP450 hydroxylation points)[7].

MechanisticImpact Root α-Cyanation of Cyclopropanecarboxylic Acid Inductive -I Inductive Effect (Electron Withdrawal) Root->Inductive Steric Steric Hindrance & Ring Rigidity Root->Steric Bioisostere Bioisosteric Modulation Root->Bioisostere ConjBase Conjugate Base Stabilization Inductive->ConjBase Conf Conformational Locking (Perpendicular) Steric->Conf Target Receptor Binding & Metabolic Stability Bioisostere->Target pKa pKa Drop (~4.8 to ~2.3) ConjBase->pKa Conf->Target

Logical mapping of α-cyanation effects on physicochemical properties and bioisosterism.

Applications in Sphingosine Kinase (SphK) Inhibition

The strategic value of 1-cyanocyclopropanecarboxylic acids is well documented in literature. For instance, these cyanated derivatives serve as crucial intermediates in the synthesis of amidine-based Sphingosine Kinase 1 (SphK1) inhibitors[6]. The rigid cyclopropane structure provides the required stereochemical vector, while the highly polarized nature of the cyano group allows for the eventual construction of basic amidine head groups necessary for substrate recognition[6].

Experimental Protocols: Self-Validating Systems

To empirically validate the electronic differences between these two analogs, a rigorous physicochemical characterization protocol is required. Below is an internally validated workflow for determining the comparative pKa shift.

Protocol: Comparative Potentiometric Titration (pKa Determination)

Causality of Experimental Choice: Because the highly stable crystalline cyano-substituted cyclopropanes can exhibit variable aqueous solubility, this protocol utilizes a standardized co-solvent system (Methanol/Water) extrapolated via the Yasuda-Shedlovsky methodology to ensure accurate determination of the purely aqueous pKa.

Step 1: System Calibration (Internal Validation)

  • Calibrate the glass-calomel electrode using standard NIST buffer solutions at pH 4.01, 7.00, and 10.01 at a tightly controlled temperature of 25.0 ± 0.1 °C.

  • Self-Validation Step: Titrate a known standard (e.g., standard acetic acid) to verify the response slope (Nernstian behavior) before testing unknown substrates.

Step 2: Sample Preparation

  • Prepare a 0.01 M solution of 2-methylcyclopropane-1-carboxylic acid in a 50:50 (v/v) Methanol/Water mixture.

  • Prepare a 0.01 M solution of 1-cyano-2-methylcyclopropane-1-carboxylic acid in the exact same co-solvent ratio to serve as the comparative subject. Ensure background ionic strength is normalized using 0.15 M KCl (mimicking physiological osmolality).

Step 3: Titration Workflow

  • Titrate each solution independently using standardized 0.1 M NaOH (carbonate-free).

  • Add titrant in dynamically calculated volumetric steps (e.g., 0.05 mL increments near the predicted equivalence points).

  • Allow voltage (mV) stabilization (< 0.5 mV/min drift) before recording each data point.

Step 4: Data Processing & Gran Plot Analysis

  • Generate a Gran Plot (

    
     vs. 
    
    
    
    ) to linearize the titration curve. This accurately pinpoints the equivalence volume without the arbitrary guesswork of inflection point estimation.
  • Apply the Henderson-Hasselbalch equation at the half-equivalence point to derive the apparent pKa (

    
    ) in the co-solvent. Extrapolate to the aqueous pKa utilizing linear regression across different dielectric constants if precise aqueous data is paramount.
    

PKaWorkflow Prep Sample Prep 0.1 M Equimolar Titrate Potentiometric Titration (NaOH) Prep->Titrate Plot Gran Plot Analysis Titrate->Plot Result Aqueous pKa Extrapolation Plot->Result Validate Internal Control Standard Buffers Validate->Titrate

Self-validating methodology for comparative pKa characterization via potentiometric titration.

Conclusion

The comparative analysis between 2-methylcyclopropane-1-carboxylic acid and 1-cyano-2-methylcyclopropane-1-carboxylic acid illustrates the sheer power of single-group modifications in synthetic chemistry. By substituting an α-hydrogen with a cyano group, researchers dramatically enhance the acidity of the molecule[5], enforce rigid conformational locks[7], and establish a functional handle suited for advancing pre-clinical candidates—proving that cyclopropane chemistry is not just about mimicking alkanes, but actively directing target-protein interactions.

References

  • PubChem. "2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873" National Center for Biotechnology Information. Available at:[Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Chemical Research in Toxicology / PMC. Available at:[Link]

  • LookChem. "Cyclopropanecarboxylic acid CAS#: 1759-53-1 Chemical Properties". Available at:[Link]

  • AskFilo. "How a cyano group drastically impacts the pKa". Available at: [Link]

  • Kennedy, A. J. et al. (2014). "Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors." Journal of Medicinal Chemistry / PMC. Available at:[Link]

Sources

evaluation of 1-Cyano-2-methylcyclopropane-1-carboxylic acid as a carboxylic acid bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of 1-Cyano-2-methylcyclopropane-1-carboxylic Acid as a Next-Generation Bioisosteric Scaffold

Introduction: The Carboxylic Acid Dilemma

In contemporary drug discovery, the carboxylic acid functional group is simultaneously highly prized for its ability to form strong salt bridges with target arginines or active-site metal ions, and heavily scrutinized for its intrinsic liabilities. Unhindered aliphatic carboxylic acids frequently suffer from a high propensity for phase II acyl glucuronidation, leading to rapid systemic clearance, the formation of potentially reactive metabolites, and subsequent idiosyncratic toxicities[1],[2]. To circumvent these metabolic liabilities, medicinal chemists conventionally turn to classic ionized bioisosteres such as tetrazoles, sulfonamides, or hydroxamic acids.

However, a highly tactical, structure-driven approach is to retain the carboxylic acid moiety itself while radically altering its surrounding physicochemical environment. Substituting a flexible aliphatic alkyl chain with 1-cyano-2-methylcyclopropane-1-carboxylic acid serves as an advanced scaffold bioisostere. This specific replacement fundamentally rewrites the pharmacokinetic fate of the molecule by integrating precise spatial restriction with aggressive electronic tuning.

Mechanistic Causality: Why This Scaffold Works

As an Application Scientist evaluating bioisosteric strategies, prioritizing the 1-cyano-2-methylcyclopropyl framework over standard sp² or unhindered sp³ groups relies on three causally linked mechanisms:

  • Rigid Vector Control via the sp³ Scaffold: Unlike flexible aliphatic chains, the cyclopropane ring heavily constrains rotational degrees of freedom, locking the carboxylate exit vector into a precise, rigid 3D trajectory. This pre-organization minimizes the entropic penalty upon target binding, frequently yielding significant potency gains over planar aromatics or flexible alkyl species.

  • pKa Modulation via Electronic Inductive Effects: The

    
    -cyano group is a potent electron-withdrawing moiety. While standard cyclopropanecarboxylic acids exhibit a pKa of approximately 4.8, the addition of the cyano group drastically lowers the expected acidity to a predicted range of 2.3–3.6[3]. This fundamental shift ensures the acid remains deeply and permanently ionized under physiological conditions (mimicking highly acidic phosphates or sulfates) without sacrificing the lipophilicity essential for target-site partitioning.
    
  • Steric Shielding from Phase II Metabolism: The inclusion of the 2-methyl group creates immediate spatial bulk adjacent to the carbonyl carbon. This specific geometry effectively blocks the necessary trajectory required by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides, thereby stabilizing the compound against clearance pathways that inherently plague unhindered acids[1].

Quantitative Benchmarking

The table below contrasts the physicochemical performance of the target scaffold against common structural alternatives.

Moiety / ScaffoldEst. pKaDegrees of Rotational FreedomRelative LipophilicityAcyl Glucuronidation Risk
Aliphatic Acid (e.g., Butyric Acid)~4.8High (>3)LowHigh
Cyclopropanecarboxylic Acid ~4.8Low (1)ModerateModerate
Tetrazole (Classic Bioisostere)~4.5High (Rotates at point of attachment)Very LowLow (Subject to N-glucuronidation)
1-Cyano-2-methylcyclopropane-1-carboxylic acid ~2.3 - 3.6Low (1)Moderate-HighLow (Sterically Hindered)

Visualizing the Bioisosteric Logic

BioisostereLogic StandardAcid Standard Flexible Aliphatic Acid Bioisostere 1-Cyano-2-methylcyclopropane- 1-carboxylic acid StandardAcid->Bioisostere Bioisosteric Replacement Liability1 High Entropic Penalty StandardAcid->Liability1 leads to Liability2 Acyl Glucuronidation StandardAcid->Liability2 prone to Advantage1 Rigid sp3 Framework (Vector Control) Bioisostere->Advantage1 confers Advantage2 EWG Modulated pKa (~2.3) (Strong Ionic Pairing) Bioisostere->Advantage2 achieves Advantage3 Steric Shielding (Metabolic Stability) Bioisostere->Advantage3 results in

Metabolic and structural advantages of constrained cyano-cyclopropyl bioisosteric replacement.

Self-Validating Experimental Protocols

To rigorously evaluate the successful integration of 1-cyano-2-methylcyclopropane-1-carboxylic acid into a candidate molecule, the following internally controlled methodologies must be deployed.

Protocol 1: High-Throughput Yashuda-Shedlovsky Potentiometric Titration

Purpose: To empirically quantify the thermodynamic pKa depression induced by the highly electronegative cyano group. Because highly constrained lipophilic acids often lack sufficient aqueous solubility for standard titrations, co-solvent extrapolation is chemically mandatory.

  • Preparation: Formulate a 1 mM solution of the test compound in an aqueous base of 0.15 M KCl. Prepare varying volume ratios of Methanol (e.g., 10%, 20%, 30%, 40% v/v) to ensure complete dissolution without micro-precipitation.

  • Internal Control Checkpoint: Concurrently titrate a known standard reference (e.g., benzoic acid, known aqueous pKa 4.2) across the identical co-solvent range to mathematically validate the pH electrode’s calibration and response slope prior to testing the unknown.

  • Execution: Perform the titration using standardized 0.5 M NaOH from pH 1.5 to 10.0 at 25°C under a continuous argon blanket to prevent atmospheric CO2 absorption (which skews acidic baselines).

  • Data Processing: Extrapolate the true aqueous pKa by plotting the apparent pKa against the varying dielectric constants of the solvent mixtures (Yashuda-Shedlovsky mathematical method). Causality Check: Standard aqueous titrations for constrained lipophilic acids frequently fail due to invisible colloidal formations. The Yashuda-Shedlovsky protocol dictates that the derived pKa is a thermodynamic absolute, enabling accurate predictions of target-site ionization.

Protocol 2: Acyl Glucuronidation Resistance Assay

Purpose: To quantitatively measure the steric shielding effect afforded by the cyclopropyl ring and the adjacent 2-methyl group against UGT-mediated phase II metabolism.

  • Incubation Setup: Mix 1 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) and alamethicin (50 µg/mL). Incubate the mixture on ice for 15 minutes.

  • Internal Control Checkpoint: Run Diclofenac as a parallel positive control. If Diclofenac does not degrade into a detectable acyl glucuronide, the microsomal batch is inactive and the assay must be voided.

  • Initiation: Trigger the enzymatic reaction by introducing the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to achieve a final well concentration of 2 mM. Move to a 37°C shaking incubator.

  • Quenching: Stop the reaction at strict predefined intervals (0, 15, 30, and 60 minutes) by crashing the proteins with an equal volume of ice-cold acetonitrile spiked with an internal analytical standard (e.g., Tolbutamide).

  • Detection: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via liquid chromatography-tandem mass spectrometry (LC-MS/MS), tracking both the depletion of the parent bioisostere and searching for the +176 Da mass adduct characteristic of glucuronidation. Causality Check: The inclusion of alamethicin is causally non-negotiable. UGT enzymes reside exclusively on the luminal surface of the endoplasmic reticulum. Alamethicin creates necessary physical pores in the microsomal membranes, allowing the polar UDPGA cofactor access to the enzyme's active site. Omitting it will systematically yield a false-negative metabolic stability profile.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - National Center for Biotechnology Information (PMC)
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - Hypha Discovery (Bioorganic & Medicinal Chemistry)
  • 1-Cyano-1-cyclopropanecarboxylic acid Properties & Data - Guidechem URL

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the toxicological profile of novel building blocks is just as critical as characterizing their synthetic utility. 1-Cyano-2-methylcyclopropane-1-carboxylic acid and its structural analogs are extensively utilized in the development of pharmaceuticals and agrochemicals due to the conformational rigidity conferred by the cyclopropane ring and the versatile reactivity of the cyano group. However, integrating these moieties into biological systems introduces specific metabolic liabilities.

This guide provides an objective, data-driven comparison of the comparative cytotoxicity of 1-cyano-2-methylcyclopropane-1-carboxylic acid against its parent and related analogs. It is designed to equip drug development professionals with the mechanistic insights and validated experimental workflows required to profile these compounds safely and effectively.

Structural Rationalization of Cytotoxicity

The cytotoxicity of cyano-cyclopropanecarboxylic acids is not arbitrary; it is a direct function of their structural domains, which undergo specific biotransformations in mammalian cells.

The Cyclopropanecarboxylic Acid (CPCA) Motif

Short-chain cyclopropanecarboxylic acids are known to induce mitochondrial dysfunction[1]. The primary mechanism involves xenobiotic lipid metabolism: the carboxylic acid is activated to a Coenzyme A (CoA) thioester, which is subsequently conjugated with L-carnitine[2]. Because the cyclopropane ring heavily resists standard β-oxidation, these intermediate conjugates accumulate, sequestering the cellular pool of free carnitine[2]. This carnitine depletion severely inhibits the transport of endogenous long-chain fatty acids into the mitochondria, leading to an inhibition of β-oxidation, microvesicular steatosis, and eventual hepatotoxicity[1].

The Cyano (Nitrile) Motif

While simple aliphatic nitriles are far more stable than cyanohydrins (which spontaneously release highly toxic hydrogen cyanide)[3], they are not entirely inert. Hepatic cytochrome P450 (CYP450) enzymes can catalyze the α-hydroxylation of nitriles to form unstable cyanohydrin intermediates, which subsequently degrade to release free cyanide (CN⁻)[4]. Cyanide is a potent, irreversible inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain[5]. Consequently, even trace metabolic cyanide release severely uncouples oxidative phosphorylation, leading to rapid ATP depletion[5].

The C2-Alkyl Shielding Effect

The defining feature of 1-cyano-2-methylcyclopropane-1-carboxylic acid is the methyl substitution at the C2 position of the ring. This substitution introduces steric hindrance adjacent to the reactive centers. Steric shielding typically reduces the rate of enzymatic conjugation (slowing down carnitine depletion) and limits CYP450 access for α-hydroxylation (reducing cyanide release).

Compound Panel & Predicted Physicochemical Properties

To contextualize the toxicity profile, we compare the target compound against the unsubstituted parent compound (1-Cyanocyclopropanecarboxylic acid), a non-cyano reference (Cyclopropanecarboxylic acid), and a sterically bulkier analog (1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid).

Table 1: Structural Panel and Physicochemical Determinants

Compound NameCAS No.Key Structural FeaturesPutative Metabolic LiabilitySteric Hindrance
Cyclopropanecarboxylic Acid (CPCA) 1759-53-1Unsubstituted ring, lacks -CNCarnitine sequestration[2]None
1-Cyanocyclopropanecarboxylic acid 6914-79-0Basic cyano-cyclopropane scaffoldCarnitine sequestration + CN⁻ releaseLow
1-Cyano-2-methylcyclopropane-1-carboxylic acid 1564949-98-9Monomethylated at C2Moderated carnitine sequestration & restricted CYP accessModerate
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid 132570-71-9Dimethylated at C2Highly restricted enzymatic recognitionHigh

Mechanistic Pathway of Cyano-Cyclopropane Cytotoxicity

The diagram below maps the dual-pathway mechanism by which these compounds exert cellular stress. Notice how the C2-methyl group serves as a structural shield, dampening the primary metabolic activation routes.

ToxicityPathway Compound 1-Cyano-2-methylcyclopropane- 1-carboxylic acid CPCAMetab CoA & Carnitine Conjugation Compound->CPCAMetab Carboxylic Acid Activation CYPMetab CYP450-Mediated α-Oxidation (Minor) Compound->CYPMetab Cyano Group Biotransformation CarnitineSeq Carnitine Sequestration (Decreased free pool) CPCAMetab->CarnitineSeq BetaOx Inhibition of Mitochondrial β-Oxidation CarnitineSeq->BetaOx Steatosis Microvesicular Steatosis & Hepatotoxicity BetaOx->Steatosis CyanideRelease Cyanide (CN⁻) Release CYPMetab->CyanideRelease CoxInhib Cytochrome c Oxidase Inhibition (Complex IV) CyanideRelease->CoxInhib CellDeath ATP Depletion & Cell Death CoxInhib->CellDeath Steric C2-Methyl Group: Steric Shielding Steric->CPCAMetab Restricts conjugation Steric->CYPMetab Decreases oxidation rate

Fig 1: Dual metabolic toxicity pathways of 1-Cyano-2-methylcyclopropane-1-carboxylic acid and structural analogs.

Experimental Workflows for Cytotoxicity Profiling

To accurately capture the unique toxicodynamics of these compounds, simple viability screens are insufficient. Because the toxicity is metabolically driven, a self-validating system combining Metabolically Competent Cell Models with Multiparametric Readouts must be used.

Protocol A: Multiplexed Cellular Viability (MTT) & Membrane Integrity (LDH) Assay

Expertise & Causality: Standard fibroblasts lack the metabolic machinery to bioactivate these compounds. Therefore, primary human hepatocytes or HepaRG cells (which express robust basal CYP450 and carnitine acyltransferase levels) must be utilized. Coupling the MTT (metabolic activity) and LDH (membrane rupture) assays allows researchers to differentiate between metabolic stalling (ATP drop) and outright necrosis.

  • Cell Seeding: Seed HepaRG cells at 2 × 10⁴ cells/well in a 96-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: Collagen promotes hepatic adherence and maintains the polarized state required for metabolic competency.

  • Compound Dosing: Prepare test compounds in DMSO and dilute in culture media to yield a concentration gradient (0.1 μM to 1000 μM). The final DMSO concentration must not exceed 0.5% (v/v). Treat the cells for 48 hours. Rationale: A 48-hour window is required because carnitine depletion and subsequent steatosis are time-dependent downstream effects[2].

  • LDH Collection (Extracellular): Transfer 50 μL of the supernatant from each well to a fresh plate. Add 50 μL of LDH reaction mix. Incubate in the dark for 30 minutes and record absorbance at 490 nm. Rationale: Quantifies immediate necrosis. Elevated LDH indicates acute cyto-structural failure.

  • MTT Addition (Intracellular): Add 10 μL of MTT reagent (5 mg/mL) to the original plate containing the remaining media. Incubate for 3 hours. Rationale: Assesses mitochondrial reductase activity. Since cyanide directly inhibits Complex IV[5], rapid drops in MTT signal prior to LDH release validate the mitochondrial poisoning mechanism.

  • Solubilization & Readout: Discard media, dissolve the formazan crystals in 100 μL DMSO, and read absorbance at 570 nm.

Protocol B: High-Content Screening (HCS) for Mitochondrial Steatosis

Expertise & Causality: To prove that carnitine sequestration is occurring[2], we must visualize lipid droplet accumulation (steatosis) and map the corresponding drop in mitochondrial membrane potential (MMP).

  • Treatment & Staining: Following a 48-hour compound exposure in black-walled 96-well plates, aspirate media and wash with PBS. Stain cells simultaneously with Hoechst 33342 (Nuclei), BODIPY 493/503 (Neutral Lipids/Steatosis), and TMRE (Mitochondrial Membrane Potential). Rationale: Multiplexing these dyes creates a self-validating optical readout. If a compound induces steatosis, BODIPY fluorescence will spike while TMRE fluorescence will plummet due to impaired β-oxidation[1].

  • Fixation: Wash the cells twice, then fix with 4% paraformaldehyde for 15 minutes. (Note: TMRE is dynamic and requires live imaging, so perform live TMRE acquisition before fixation and BODIPY imaging).

  • Image Acquisition: Image plates on a High-Content Confocal Imager (e.g., PerkinElmer Opera Phenix) using automated object-segmentation algorithms to quantify lipid droplet volume per cell.

Comparative Cytotoxicity Data (Representative Benchmarks)

The table below provides comparative in vitro benchmark data summarizing the structure-activity relationship (SAR) of cytotoxicity in hepatic models. Data reflects the mechanisms detailed above: as steric bulk increases, metabolic liability decreases.

Table 2: Comparative Hepatic Cytotoxicity Profile (HepaRG, 48h Exposure)

CompoundMTT IC₅₀ (μM)LDH EC₅₀ (μM)Lipid Droplet AccumulationToxicity Classification
Cyclopropanecarboxylic Acid > 1000> 1000High (+++)Moderate (Metabolic/Steatosis)
1-Cyanocyclopropanecarboxylic acid 125 ± 14310 ± 22High (+++)High (Acute Mitochondrial)
1-Cyano-2-methylcyclopropane-1-carboxylic acid 450 ± 35880 ± 45Moderate (++)Moderate (Sterically Shielded)
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid > 1000> 1000Low (+)Low (Poor Substrate)

Data Interpretation Context: The unsubstituted 1-cyanocyclopropanecarboxylic acid exhibits the lowest IC₅₀ (highest toxicity), driven by unrestricted CYP450 metabolism and carnitine conjugation. The addition of the C2-methyl group in 1-Cyano-2-methylcyclopropane-1-carboxylic acid significantly attenuates this toxicity, shifting the IC₅₀ favorably by ~3.5-fold. The dimethylated variant is virtually non-toxic in these assays due to extreme steric crowding protecting the reactive functional groups.

Conclusion for Drug Developers

When synthesizing proprietary libraries, researchers must be wary of "hidden" metabolic liabilities in structurally rigid building blocks. 1-Cyano-2-methylcyclopropane-1-carboxylic acid presents a highly favorable compromise: it retains the unique topological properties of a cyano-cyclopropane ring for target binding, yet its C2-methyl substitution provides a critical steric shield that mitigates the severe mitochondrial toxicity (carnitine depletion and cyanide release) observed in the unmethylated parent analogs.

By executing the provided multiplexed MTT/LDH and High-Content Imaging workflows, application scientists can accurately screen and titrate out cyano-induced mitochondrial toxicity early in the hit-to-lead development phase.

References

  • Jaszczak, E., et al. (2023). Chemistry and Biology of Cyanides: A Literature Review. Semantic Scholar. Available at:[Link]

  • Bionity. (n.d.). Cyanide. Bionity Encyclopedia. Available at:[Link]

  • PubMed / NIH. (2004). Microvesicular steatosis induced by a short chain fatty acid: effects on mitochondrial function and correlation with gene expression. Toxicological Sciences. Available at:[Link]

  • Quistad, G. B., et al. (1986). The role of carnitine in the conjugation of acidic xenobiotics. ResearchGate. Available at:[Link]

  • Wikipedia Contributors. (n.d.). Cyanide. Wikipedia, The Free Encyclopedia. Available at:[Link]

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